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  • Product: Butyl mandelate
  • CAS: 119718-90-0

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Phase Behavior of Butyl Mandelate: Applications in Chiral Resolution and Biocatalysis

Executive Summary Butyl mandelate (butyl 2-hydroxy-2-phenylacetate) is a highly versatile chiral ester that plays a pivotal role in modern thermodynamic phase studies and biocatalytic kinetic resolutions. As the pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl mandelate (butyl 2-hydroxy-2-phenylacetate) is a highly versatile chiral ester that plays a pivotal role in modern thermodynamic phase studies and biocatalytic kinetic resolutions. As the pharmaceutical industry increasingly demands enantiopure compounds, understanding the solid-liquid phase equilibrium and thermodynamic stability of chiral tailor-made solvents (CTMS) has become critical. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, phase behavior, and biocatalytic applications of butyl mandelate. Designed for researchers and process chemists, this guide synthesizes fundamental physical chemistry with field-proven, self-validating experimental protocols.

Physicochemical Profiling & Molecular Thermodynamics

Butyl mandelate consists of a hydrophobic butyl chain and a hydrophilic, hydrogen-bond-donating/accepting α-hydroxy acid moiety. This amphiphilic character dictates its thermodynamic stability and phase behavior in both organic and aqueous media.

From a thermodynamic standpoint, the stability of butyl mandelate in solution is heavily influenced by the formation of transient hydrogen-bonded dimers and solvent-solute adducts. In organic solvents (e.g., chloroform, toluene), the molecule exhibits high solubility and stability, whereas in aqueous environments, it is only slightly soluble and susceptible to base- or enzyme-catalyzed hydrolysis [1].

When synthesized as an enantiopure solvent—such as (S)-n-butyl mandelate—the compound exhibits unique chiral recognition properties. The structural integrity and purity of the solvent are typically verified via Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a baseline for all subsequent thermodynamic measurements.

Table 1: Physicochemical and Spectral Properties of (S)-n-Butyl Mandelate
PropertyValue / Description
CAS Registry Number 14007-02-4 (Racemate) [2]
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Physical State Colorless to pale yellow oil
Solubility Profile Soluble in chloroform, methanol, toluene; slightly soluble in water [2]
¹H NMR (400 MHz, CDCl₃) δ 0.84–0.88 (t, 3H), 1.2–1.28 (q, 2H), 1.51–1.58 (m, 2H), 4.09–4.2 (m, 2H), 5.17 (s, 1H), 7.28–7.48 (m, 5H) [3]
¹³C NMR (100 MHz, CDCl₃) δ 173.7, 138.4, 128.4, 128.2, 126.4, 72.8, 65.8, 30.3, 18.7, 13.4 [3]

Phase Behavior and Chiral Recognition

The most profound application of enantiopure butyl mandelate is its use as a Chiral Tailor-Made Solvent (CTMS) to alter the crystallization kinetics and phase diagrams of racemic mixtures.

Solid-Liquid Phase Equilibrium

When racemic mandelic acid is dissolved in (S)-n-butyl mandelate (or its analogues like (S)-isopropyl mandelate), the system exhibits pronounced asymmetric thermodynamic behavior. The chiral solvent interacts differently with the (R)- and (S)-enantiomers of the solute, forming diastereomeric adducts in the liquid phase.

Thermodynamic data indicates that the diastereomeric adduct between (R)-mandelic acid and the (S)-mandelate ester is thermodynamically more stable than the (S)-(S) counterpart. Consequently, the solubility of (R)-mandelic acid is measurably higher (by approximately 2 to 3.4 wt% depending on the specific ester and temperature) than that of (S)-mandelic acid in the same solvent [3].

Table 2: Comparative Solubility Thermodynamics in Chiral Solvents (at 50 °C)
SoluteSolventSolubility BehaviorThermodynamic Implication
(S)-Mandelic Acid(S)-n-Propyl/Butyl MandelateLower SolubilityLess stable diastereomeric adduct in liquid phase.
(R)-Mandelic Acid(S)-n-Propyl/Butyl MandelateHigher Solubility (~2 wt% diff)More stable diastereomeric adduct; preferential solvation [3].
Racemic Mixture(S)-n-Propyl/Butyl MandelateHighest SolubilityDisruption of the racemic compound lattice by the chiral solvent.
Kinetic Inhibition of Crystallization

Beyond equilibrium thermodynamics, the phase behavior of this system exhibits dynamic nonlinear effects. The (S)-configured chiral solvent actively inhibits the nucleation of the (R)-enantiomer of mandelic acid. This kinetic inhibition allows for the preferential crystallization of the opposite enantiomer by exploiting the metastable zone width (MSZW) of the phase diagram, a critical technique in industrial chiral resolution [3].

PhaseEq N1 Solvent Preparation (S)-n-Butyl Mandelate N2 Solute Addition Excess Mandelic Acid N1->N2 N3 Thermodynamic Equilibration (48h at Constant Temp) N2->N3 N4 Isothermal Sampling (Pre-warmed Filtration) N3->N4 N5 Solid Phase Analysis (XRPD Verification) N4->N5 Solid Residue N6 Liquid Phase Analysis (Chiral HPLC) N4->N6 Supernatant

Caption: Workflow for determining the solid-liquid thermodynamic phase equilibrium in chiral solvents.

Biocatalytic Hydrolysis & Kinetic Resolution

Because of its distinct phase partitioning (highly soluble in organics, poorly soluble in water), racemic butyl mandelate is an ideal substrate for biphasic enzymatic kinetic resolution. Lipases, such as Candida rugosa lipase (CRL) or Subtilisin Carlsberg, exhibit high enantioselectivity when hydrolyzing the ester bond of the mandelate [4][5].

In a typical thermodynamically driven biphasic system, the racemic ester resides primarily in the organic phase (e.g., isooctane), while the enzyme operates at the aqueous-organic interface. The enzyme preferentially hydrolyzes the (S)-enantiomer into (S)-mandelic acid (which partitions into the aqueous phase), leaving highly enriched (R)-butyl mandelate in the organic phase.

Biocatalysis N1 Racemic Butyl Mandelate (Organic Phase) N3 Enantioselective Hydrolysis (Biphasic System) N1->N3 N2 Immobilized Lipase (Interfacial Catalysis) N2->N3 Catalysis N4 (S)-Mandelic Acid (Aqueous Phase) N3->N4 N5 (R)-Butyl Mandelate (Organic Phase) N3->N5

Caption: Enantioselective biocatalytic hydrolysis pathway of racemic butyl mandelate.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that reproducibility in thermodynamic and kinetic studies relies on strict control of boundary conditions. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol 1: Isothermal Determination of Solid-Liquid Phase Diagrams

Objective: To accurately map the solubility curve of mandelic acid in butyl mandelate without kinetic artifacts.

  • Solvent Preparation: Synthesize and purify (S)-n-butyl mandelate to >99% ee. Causality: Trace enantiomeric impurities in the solvent will drastically skew the thermodynamic equilibrium of the diastereomeric adducts.

  • Equilibration Setup: In a jacketed, thermostated glass vessel, add an excess of racemic mandelic acid to 10 mL of (S)-n-butyl mandelate.

  • Thermal Control: Maintain the temperature strictly at 50.0 ± 0.1 °C using a circulating water bath. Stir magnetically at 300 rpm for a minimum of 48 hours. Causality: Premature sampling often captures kinetic dissolution rates rather than true thermodynamic saturation. 48 hours ensures the system has reached a steady state.

  • Isothermal Sampling: Withdraw 0.5 mL of the suspension using a syringe equipped with a 0.22 µm PTFE filter. Critical Step: The syringe and filter must be pre-warmed to exactly 50.0 °C. Causality: A cold syringe will cause instantaneous localized supersaturation and precipitation, artificially lowering the measured solubility.

  • Solid Phase Verification: Recover the filtered solid residue and analyze via X-Ray Powder Diffraction (XRPD). Causality: This validates that the solid phase remains the expected racemic compound and has not undergone a solvent-mediated polymorphic transition or formed a solvate.

  • Quantification: Dilute the filtered supernatant in mobile phase and quantify the (R)- and (S)-mandelic acid concentrations via chiral HPLC.

Protocol 2: Enantioselective Biocatalytic Hydrolysis

Objective: To perform a kinetic resolution of racemic butyl mandelate using immobilized lipase.

  • Biocatalyst Preparation: Immobilize Candida rugosa lipase on epichlorohydrin-functionalized magnetite (Fe₃O₄) nanoparticles [4]. Causality: Covalent immobilization prevents enzyme leaching into the organic phase, while the magnetic core allows for rapid, centrifuge-free recovery of the catalyst.

  • Biphasic Reaction Setup: Suspend 50 mg of the immobilized biocatalyst in 10 mL of 0.1 M phosphate buffer (pH 7.0). Dissolve 50 mM of racemic butyl mandelate in 10 mL of isooctane. Combine the two phases in a sealed reactor.

  • Incubation: Incubate the biphasic mixture at 37 °C under vigorous orbital shaking (250 rpm). Causality: High agitation increases the interfacial surface area, overcoming mass transfer limitations inherent to biphasic lipid-water systems.

  • Reaction Monitoring: Periodically halt agitation to allow phase separation. Withdraw 50 µL from the upper organic phase. Dilute with hexane/isopropanol and analyze via chiral HPLC to determine the enantiomeric excess of the substrate ( ees​ ).

  • Termination: Apply an external neodymium magnet to the reactor wall to sequester the biocatalyst. Decant the liquid phases. The unreacted (R)-butyl mandelate is recovered from the organic layer, while the (S)-mandelic acid product is extracted from the acidified aqueous layer.

Conclusion

The thermodynamic stability and phase behavior of butyl mandelate make it an exceptional model compound for advancing chiral separation technologies. By understanding the specific diastereomeric interactions in the liquid phase, researchers can leverage enantiopure butyl mandelate as a highly effective tailor-made solvent to manipulate crystallization kinetics. Furthermore, its distinct phase partitioning behavior enables highly efficient, self-validating biocatalytic resolutions, cementing its value in pharmaceutical process development.

References

  • Information on EC 3.4.21.62 - Subtilisin and Organism(s) Bacillus licheniformis. BRENDA Enzyme Database.
  • CAS 14007-02-4: N-BUTYL MANDELATE Properties. ChemicalBook.
  • Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design / UCC Repository.
  • The enantioselective hydrolysis reaction of racemic butyl mandelate. ResearchGate.
  • Dynamic Nonlinear Effects in Asymmetric Catalysis. ACS Publications.
Exploratory

A Senior Application Scientist's Guide to the Physicochemical Characterization of Butyl Mandelate: Molecular Weight and Solvent Solubility Profiling

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of Butyl Mandelate, a compound of interest for researchers, scientists, and professionals in drug development and che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Butyl Mandelate, a compound of interest for researchers, scientists, and professionals in drug development and chemical synthesis. The document details the compound's molecular identity and weight, based on authoritative public data. As explicit quantitative solubility data is not widely published, this guide focuses on providing a robust, field-proven methodological framework for determining the solvent solubility profile. From rapid qualitative screening to a rigorous quantitative gravimetric protocol, the methodologies are presented with an emphasis on the underlying scientific principles, ensuring the generation of reliable and reproducible data. This guide is structured to serve as a practical and self-validating resource for laboratory professionals.

Section 1: Core Physicochemical Properties of Butyl Mandelate

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. Butyl mandelate, an ester of mandelic acid, is utilized in various sectors, including as an intermediate or impurity standard in the synthesis of active pharmaceutical ingredients (APIs)[1][2].

Chemical Identity
  • Systematic Name: butyl 2-hydroxy-2-phenylacetate[3]

  • Common Synonyms: n-Butyl Mandelate, Mandelic acid butyl ester[1][3]

  • CAS Number: 14007-02-4[2][3]

  • Molecular Formula: C₁₂H₁₆O₃[1][3]

Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations, from reaction planning to solution preparation. The molecular weight of butyl mandelate is consistently reported across multiple chemical databases.

ParameterValueSource(s)
Molecular Weight 208.25 g/mol PubChem[3]
208.26 g/mol Chemicea[2], CymitQuimica[1]
208.254 g/mol LGC Standards[4]

For practical laboratory applications, a value of 208.25 g/mol is recommended for consistency and precision.

Section 2: The Critical Role of Solvent Solubility in Research and Development

From a Senior Application Scientist's perspective, a compound's solubility profile is not merely a data point; it is a critical determinant of its utility and processability. The principle of "like dissolves like" governs these interactions, where the polarity of the solute and solvent are the primary drivers of solubility[5]. Butyl mandelate, with its ester functional group, phenyl ring, and hydroxyl group, possesses moderate polarity, predicting poor solubility in highly polar solvents like water and good solubility in a range of organic solvents[6].

An accurate solubility profile is essential for:

  • Reaction Engineering: Selecting an appropriate solvent ensures that reactants are in the same phase, which is crucial for optimizing reaction kinetics and yield.

  • Purification and Crystallization: Solubility differences across various solvents and temperatures are exploited to develop effective crystallization protocols for purification.

  • Formulation Science: In drug development, solubility in pharmaceutically acceptable solvents dictates the potential for liquid formulations and directly impacts bioavailability.

  • Analytical Method Development: Understanding solubility is key to preparing standards and samples for techniques like HPLC and GC-MS.

Section 3: A Systematic Approach to Determining the Solubility Profile

Given the scarcity of published quantitative data for butyl mandelate, this section provides a self-validating, tiered approach to generate a reliable solubility profile in the laboratory. The workflow is designed to be efficient, moving from a rapid initial screen to a precise quantitative measurement.

Experimental Workflow for Solubility Profiling

The logical flow of a comprehensive solubility assessment is depicted below. This process ensures that resource-intensive quantitative methods are applied only to the most informative solvents identified during the initial screening.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis start Select Diverse Solvents (Polar, Aprotic, Nonpolar) qual_test Perform Small-Scale Solubility Test (e.g., 25 mg solute in 0.75 mL solvent) start->qual_test decision Is Compound Soluble? qual_test->decision classify Classify Solubility (Soluble, Partially Soluble, Insoluble) decision->classify Observe select_quant Select Key Solvents for Quantitative Measurement classify->select_quant Inform Selection protocol Execute Gravimetric Protocol (Equilibration -> Sampling -> Evaporation -> Weighing) select_quant->protocol calculate Calculate Solubility (mg/mL or g/100g) protocol->calculate report Report Final Solubility Profile (Tabulated Data) calculate->report

Caption: Workflow for systematic solubility determination.

Protocol 1: Qualitative Solubility Assessment (Initial Screening)

This rapid method provides an initial classification of butyl mandelate's solubility across a range of solvents, guiding the selection for more rigorous analysis[7].

Methodology:

  • Preparation: Aliquot approximately 25 mg of butyl mandelate into a series of small, dry test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane) in 0.25 mL increments, up to a total volume of 0.75 mL.

  • Mixing: After each addition, cap and shake the tube vigorously for 30 seconds[7]. The rationale for vigorous mixing is to maximize the solute-solvent interfacial area, accelerating the system's approach to equilibrium.

  • Observation: After the final addition and mixing, allow the tubes to stand for 1-2 minutes. Observe whether the solute has completely dissolved (a clear, single-phase solution), partially dissolved, or remains undissolved[8].

  • Classification: Record the results. For water-insoluble compounds, subsequent tests in 5% HCl and 5% NaOH can indicate the presence of basic or acidic functional groups, respectively[9]. For an ester like butyl mandelate, no solubility is expected in these aqueous acidic or basic solutions.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a definitive technique for accurately measuring solubility[10][11]. It relies on the direct measurement of mass, making it highly precise and traceable. This protocol is designed to be self-validating by ensuring the system reaches thermodynamic equilibrium.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of butyl mandelate to a known volume of the selected solvent in a sealed vial (e.g., a 20 mL glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a temperature-controlled shaker bath (e.g., at 25°C) and agitate for a minimum of 24-48 hours. This extended equilibration period is the most critical step for data integrity, as it ensures the solution has reached its true saturation point[10].

  • Sampling:

    • After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Carefully draw a precise volume of the supernatant (e.g., 1.00 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE). The filtration step is non-negotiable as it prevents the transfer of undissolved micro-particles, which would erroneously inflate the final mass.

  • Mass Determination:

    • Dispense the filtered aliquot into a pre-weighed, dry evaporating dish. Record the initial mass of the dish (W₁).

    • Reweigh the dish containing the solution to determine the mass of the solution (W₂).

    • Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature well below the boiling point of butyl mandelate to avoid loss of analyte.

    • Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it. Repeat the drying and weighing cycles until a constant mass is achieved (W₃)[10]. This ensures all solvent has been removed.

  • Calculation:

    • Mass of dissolved solute (Butyl Mandelate): m_solute = W₃ - W₁

    • Mass of solvent: m_solvent = W₂ - W₃

    • Solubility (in g / 100 g solvent): Solubility = (m_solute / m_solvent) * 100

Section 4: Predicted Solubility Profile and Data Interpretation

While experimental determination is paramount, the chemical structure of butyl mandelate allows for an expert prediction of its solubility behavior. The ester group provides some polarity, but this is largely outweighed by the nonpolar phenyl and butyl groups.

Table 2: Predicted Solubility Profile of Butyl Mandelate at 25°C (Illustrative)

SolventSolvent TypePredicted Qualitative SolubilityPlaceholder for Quantitative Value (mg/mL)
WaterPolar, ProticInsoluble< 0.1
MethanolPolar, ProticSoluble> 100
EthanolPolar, ProticFreely Soluble> 200
AcetonePolar, AproticFreely Soluble> 300
DichloromethaneHalogenatedFreely Soluble> 500
TolueneAromaticFreely Soluble> 500
HexaneNonpolarSparingly Soluble / Soluble10 - 50

This table is illustrative and intended to guide experimental work. Actual values must be determined empirically using the protocols described.

Section 5: Conclusion

This guide has established the core identity and molecular weight of butyl mandelate based on verified sources. More critically, it has provided a comprehensive and scientifically rigorous framework for determining its solvent solubility profile. By following the detailed qualitative and quantitative protocols, researchers can generate the precise and reliable data necessary to advance their work, whether in synthetic process development, formulation science, or analytical chemistry. The emphasis on causality and self-validating steps within the described methodologies ensures that the resulting data is of the highest integrity, meeting the exacting standards of the scientific community.

References

  • Lab 14: Qualitative Organic Analysis . California State University, Bakersfield (CSUB). [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Boulder. [Link]

  • Butyl mandelate — Chemical Substance Information . NextSDS. [Link]

  • Qualitative Analysis of Organic Compounds . University of the West Indies. [Link]

  • Butyl mandelate | C12H16O3 | CID 85668 . PubChem - National Institutes of Health. [Link]

  • Qualitative Organic Analysis – Identification of an Unknown . University of Missouri–St. Louis. [Link]

  • Determination of Solubility by Gravimetric Method . Pharma Rocks. [Link]

  • Experiment 10 — Qualitative Analysis . Swarthmore College. [Link]

  • butyl 2-hydroxy-2-phenylacetate;(1S,4S)-4-(3,4-dichlorophenyl) . PubChem - National Institutes of Health. [Link]

  • How can you determine the solubility of organic compounds? . Quora. [Link]

  • 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid . MDPI. [Link]

  • Ester assay in the laboratory . YesWeLab. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Cuesta College. [Link]

  • N-BUTYL MANDELATE — Chemical Substance Information . NextSDS. [Link]

  • IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters . AIP Publishing. [Link]

  • Solubility . Chemistry Online @ UTSC. [Link]

  • Butylate | C11H23NOS | CID 16181 . PubChem - National Institutes of Health. [Link]

  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications. [Link]

  • Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer . PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing (R)-Butyl Mandelate as a Chiral Derivatizing Agent for Chromatographic Enantioseparation

Executive Summary & Rationale The precise determination of enantiomeric excess (ee) is a non-negotiable quality attribute in modern drug development and asymmetric synthesis. While direct separation using Chiral Stationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The precise determination of enantiomeric excess (ee) is a non-negotiable quality attribute in modern drug development and asymmetric synthesis. While direct separation using Chiral Stationary Phases (CSPs) is common, it is often cost-prohibitive and requires extensive column screening. Indirect enantioseparation via Chiral Derivatizing Agents (CDAs) remains a highly robust, universally accessible alternative that allows for the resolution of enantiomers on standard achiral columns [1].

Historically, Mosher's acid (MTPA) and methyl mandelate have served as the gold standards for derivatization [2]. However, (R)-butyl mandelate —the butyl ester homologue of mandelic acid—offers distinct physicochemical advantages for chromatographic workflows. By leveraging its free α -hydroxyl group to derivatize chiral carboxylic acids, the incorporation of the bulky, lipophilic butyl chain significantly enhances diastereomeric resolution on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and alters volatility profiles favorably for Gas Chromatography (GC) [3].

Mechanistic Insights: The Causality of Derivatization

Understanding the molecular interactions post-derivatization is critical for optimizing chromatographic methods.

When a racemic mixture of a chiral carboxylic acid (e.g., ibuprofen, naproxen) is reacted with enantiopure (R)-butyl mandelate, a pair of diastereomeric esters—(R,R) and (S,R)—is formed.

  • Steric Amplification: The bulky butyl chain, in conjunction with the rigid phenyl ring of the mandelate moiety, creates a highly anisotropic spatial environment. This exaggerates the physicochemical differences (such as hydrodynamic volume and dipole moment) between the two diastereomers.

  • Chromatographic Resolution: Because the two diastereomers interact differently with the hydrophobic stationary phase (e.g., C18 silica), they exhibit distinct retention times ( tR​ ). The butyl group specifically increases the overall lipophilicity (LogP) of the complex, ensuring stronger retention on RP-HPLC, which translates to higher theoretical plate counts and baseline separation without the need for specialized CSPs [4].

CDADerivatization A Racemic Analyte (R/S-Carboxylic Acid) C Steglich Coupling (EDC/DMAP, 0°C to RT) A->C B (R)-Butyl Mandelate (Enantiopure CDA) B->C D Diastereomeric Esters (R,R and S,R) C->D E Achiral Chromatography (RP-HPLC / GC) D->E F ee% Quantification (UV/FID Integration) E->F

Workflow for chiral derivatization using (R)-butyl mandelate and subsequent chromatographic analysis.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol utilizes a Steglich esterification. A critical risk in esterifying chiral acids is the potential for racemization via an oxazolone intermediate. To prevent this, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used at 0 °C with a strictly catalytic amount of 4-Dimethylaminopyridine (DMAP) .

System Suitability & Validation Mandate

Before analyzing an unknown sample, you must perform a parallel derivatization using a known racemic standard of your analyte. This creates a self-validating system that proves:

  • The coupling reaction does not induce kinetic resolution (which would artificially skew the ee% of the unknown). The racemate must yield exactly a 1:1 peak area ratio.

  • Baseline chromatographic resolution ( Rs​>1.5 ) is achieved under the selected mobile phase conditions.

Step-by-Step Derivatization Workflow
  • Preparation: Flame-dry a 10 mL round-bottom flask under inert gas (N 2​ or Argon).

  • Dissolution: Add 0.10 mmol of the chiral carboxylic acid analyte and 0.12 mmol of (R)-butyl mandelate (>99% ee) to the flask. Dissolve in 2.0 mL of anhydrous Dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add 0.15 mmol of EDC·HCl, followed immediately by 0.01 mmol of DMAP.

    • Causality Note: Adding EDC at 0 °C suppresses the formation of the highly reactive N -acylurea side product, directing the pathway toward the desired O -acylisourea intermediate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via Thin-Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction with 2 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with DCM (3 x 2 mL).

  • Washing: Wash the combined organic layers with 0.1 M HCl (to remove DMAP), followed by saturated NaHCO 3​ (to remove unreacted acids), and finally brine.

  • Drying & Reconstitution: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate the solvent under reduced pressure. Reconstitute the resulting diastereomeric mixture in 1.0 mL of the intended HPLC mobile phase (e.g., Acetonitrile).

Quantitative Data & Parameter Optimization

Table 1: Physicochemical Comparison of Mandelic Acid-Derived CDAs
Chiral Derivatizing AgentLipophilicity (LogP approx.)Steric BulkOptimal ChromatographyPrimary Advantage
Methyl Mandelate LowModerateGC, NP-HPLCHigh volatility makes it ideal for Gas Chromatography [2].
Butyl Mandelate HighHighRP-HPLCSuperior resolution on C18 columns due to hydrophobic interactions.
O-Acetylmandelic Acid ModerateHighNP-HPLC, NMRIdeal for derivatizing chiral alcohols rather than acids [3].
Table 2: Validated RP-HPLC Parameters for Butyl Mandelate Diastereomers
ParameterSpecificationCausality / Rationale
Column C18, 250 x 4.6 mm, 5 µmThe achiral hydrophobic stationary phase maximizes Van der Waals interactions with the butyl chain.
Mobile Phase Acetonitrile / Water (70:30 v/v)High organic content is required to elute the highly lipophilic butyl mandelate esters within a reasonable timeframe.
Flow Rate 1.0 mL/minBalances theoretical plate count with analysis time to prevent peak broadening.
Detection UV at 210 nm and 254 nm254 nm specifically targets the π→π∗ transition of the phenyl ring on the mandelate moiety, reducing background noise from aliphatic impurities.
Column Temp 25 °C (Thermostatted)Isothermal conditions prevent retention time drift and maintain consistent diastereomeric separation factors ( α ).

References

  • A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Chapter 4: NMR Discrimination of Chiral Organic Compounds. RSC Publishing.[Link]

  • Mechanism of the reaction catalyzed by mandelate racemase. 1. Chemical and kinetic evidence for a two-base mechanism. PubMed / NIH. [Link]

Application

Application Note: Butyl Mandelate in the Synthesis and Resolution of Active Pharmaceutical Ingredients (APIs)

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective synthesis, enzymatic kinetic resolution, and downstream API application of Butyl Mandelate (CAS: 14007-02-4). Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Chemoselective synthesis, enzymatic kinetic resolution, and downstream API application of Butyl Mandelate (CAS: 14007-02-4).

Introduction & Mechanistic Rationale

The synthesis of enantiopure Active Pharmaceutical Ingredients (APIs) frequently relies on the availability of high-purity chiral building blocks and resolving agents. Mandelic acid and its derivatives are cornerstone molecules in this domain. However, direct enzymatic resolution of highly polar racemic mandelic acid in aqueous media often suffers from low enantioselectivity and poor thermodynamic yields.

To overcome this, Butyl Mandelate (butyl 2-hydroxy-2-phenylacetate) is synthesized as a highly lipophilic intermediate[1]. The conversion of the carboxylic acid to a butyl ester serves two critical mechanistic purposes:

  • Solvent Compatibility: It dramatically increases the substrate's solubility in non-polar organic solvents (e.g., diisopropyl ether, isooctane, toluene), which are the preferred media for maintaining the conformational rigidity and activity of lipases[2].

  • Steric Recognition: The bulky n-butyl group enhances the steric differentiation within the hydrophobic binding pocket of lipases (such as Pseudomonas cepacia or Candida rugosa), leading to superior enantiomeric excess (ee) during kinetic resolution[3].

Once resolved, the resulting enantiopure (R)-butyl mandelate and (S)-mandelic acid are easily separated via simple acid-base extraction and utilized in the synthesis of critical APIs, including the urological drug Tolterodine[4] and the antidepressant Sertraline[5].

Pathway Visualization

The following workflow illustrates the transformation of racemic mandelic acid into butyl mandelate, its subsequent enzymatic resolution, and its divergent application in API synthesis.

G RacMandelic Racemic Mandelic Acid (Highly Polar) Esterification Chemoselective Esterification (n-Butanol, H2SO4) RacMandelic->Esterification RacButylMandelate Racemic Butyl Mandelate (CAS: 14007-02-4) Esterification->RacButylMandelate EnzymaticRes Enzymatic Kinetic Resolution (Lipase PS / C. rugosa) RacButylMandelate->EnzymaticRes R_ButylMandelate (R)-Butyl Mandelate (Unreacted Ester) EnzymaticRes->R_ButylMandelate Enantioselective Retention S_MandelicAcid (S)-Mandelic Acid (Hydrolyzed Product) EnzymaticRes->S_MandelicAcid Enantioselective Hydrolysis API_Synthesis API Chiral Resolution (Tolterodine, Sertraline) R_ButylMandelate->API_Synthesis S_MandelicAcid->API_Synthesis

Figure 1: Workflow from racemic mandelic acid to enantiopure API resolving agents.

Quantitative Data: Enzyme Screening for Kinetic Resolution

The choice of enzyme and solvent system dictates the efficiency of the kinetic resolution. Table 1 summarizes field-proven parameters for the resolution of racemic butyl mandelate.

Table 1: Lipase-Catalyzed Resolution Parameters for Butyl Mandelate

Biocatalyst / Enzyme SourceSolvent SystemReaction TypeConversion (%)Enantiomeric Excess (ee %)
Pseudomonas cepacia (Lipase PS)Diisopropyl etherO-Acylation (Vinyl acetate)57>99% (R-ester)[2]
Candida rugosa (CRL)Isooctane / Aq. BufferHydrolysis45–5068–95% (S-acid)[3]
Candida antarctica (CALB)TolueneTransesterification~50>98% (R-ester)

Note: Lipase PS exhibits exceptional (R)-specificity during acylation, making it the preferred industrial choice for yielding high-purity (R)-butyl mandelate[2].

Experimental Protocols

Protocol A: Chemoselective Synthesis of Racemic Butyl Mandelate

This protocol describes the acid-catalyzed Fischer esterification of mandelic acid. The use of excess n-butanol drives the equilibrium toward the product via Le Chatelier's principle, while simultaneously acting as the solvent[1].

Reagents & Materials:

  • (R,S)-Mandelic acid: 50.0 g (0.329 mol)

  • n-Butanol: 150 mL (Excess)

  • Concentrated Sulfuric Acid ( H2​SO4​ ): 25 drops (Catalyst)

  • Saturated aqueous NaHCO3​

  • Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 50.0 g of (R,S)-mandelic acid in 150 mL of n-butanol.

  • Catalysis: Add 25 drops of concentrated H2​SO4​ to the stirring mixture.

  • Reflux: Heat the mixture to reflux (approx. 117°C) for 3 to 4 hours. Monitor the continuous removal of water via the Dean-Stark trap to ensure reaction completion[1].

  • Solvent Removal: Cool the mixture to room temperature. Remove the excess n-butanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the crude oily residue in 100 mL of ethyl acetate. Wash the organic layer twice with 50 mL of saturated aqueous NaHCO3​ to neutralize the acid catalyst and remove any unreacted mandelic acid.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent. The product, racemic n-butyl mandelate, is obtained as a colorless liquid (Yield: ~90-94%).

  • Analytical Validation: Verify via 1H NMR (400 MHz, CDCl3​ ): δ 0.84–0.88 (t, 3H), 1.2–1.28 (q, 2H), 1.51–1.58 (m, 2H), 4.09–4.2 (m, 2H), 5.17 (s, 1H), 7.28–7.48 (m, 5H)[1].

Protocol B: Enzymatic Kinetic Resolution via Lipase PS

This protocol outlines the enantioselective O-acylation of the secondary hydroxyl group of butyl mandelate. The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer untouched.

Reagents & Materials:

  • Racemic Butyl Mandelate: 10.0 g

  • Lipase PS (Pseudomonas cepacia): 1.0 g

  • Vinyl acetate (Acyl donor): 3.0 equivalents

  • Diisopropyl ether (DIPE): 100 mL

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of racemic butyl mandelate in 100 mL of anhydrous DIPE in a 250 mL Erlenmeyer flask.

  • Initiation: Add 3.0 equivalents of vinyl acetate followed by 1.0 g of Lipase PS.

  • Incubation: Incubate the suspension in an orbital shaker at 40°C and 200 rpm.

  • Monitoring: Monitor the reaction via chiral HPLC. The reaction is typically terminated at ~50-57% conversion (approx. 12 hours) to ensure maximum enantiomeric excess of the remaining substrate[2].

  • Termination & Filtration: Stop the reaction by filtering out the immobilized enzyme. Wash the enzyme cake with DIPE (The enzyme can be dried and reused).

  • Separation: Concentrate the filtrate under vacuum. Separate the unreacted (R)-butyl mandelate from the newly formed O-acetyl-(S)-butyl mandelate using silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

  • Validation: The recovered (R)-butyl mandelate should exhibit an ee of >99%[2].

Downstream Application in API Synthesis

The generation of enantiopure mandelic acid derivatives via butyl mandelate resolution is not merely an academic exercise; it is a fundamental industrial process for synthesizing blockbuster drugs.

Resolution of Tolterodine Intermediates

Tolterodine is a muscarinic receptor antagonist used to treat overactive bladder. The chemical synthesis of Tolterodine yields a racemic amine intermediate. To isolate the active (R)-enantiomer, the racemate is subjected to diastereomeric cocrystallization using enantiopure (S)-mandelic acid (derived from the hydrolysis of resolved butyl mandelate)[4]. The mandelate salt selectively precipitates the desired amine, acting as a highly efficient, scalable chiral resolving agent.

Chiral Precursors for Sertraline

Sertraline, a widely prescribed SSRI antidepressant, requires precise stereocontrol of its tetralin core. Butyl mandelate and its derivatives are heavily utilized in the pharmaceutical supply chain as chiral auxiliaries and structural components (often cataloged as specific component compounds for Sertraline synthesis pathways)[5]. The lipophilic nature of the butyl ester allows for seamless integration into the organic-phase transition metal-catalyzed reactions (such as lithiation-borylation) required to build the Sertraline backbone.

References

  • Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. ucc.edu.gh.
  • Enzymatic Preparation of Optically Active α- and β-Hydroxy Carboxylic Acid Derivatives. scispace.com.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. acs.org.
  • The enantioselective hydrolysis reaction of racemic butyl mandelate. researchgate.net.
  • butyl 2-hydroxy-2-phenylacetate;(1S,4S)-4-(3,4-dichlorophenyl) - PubChem. nih.gov.

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting Low Purity in Butyl Mandelate Extraction and Isolation

Welcome to the technical support guide for the purification of Butyl Mandelate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Butyl Mandelate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high purity of butyl mandelate following synthesis. Butyl mandelate, an important ester, often requires meticulous purification to remove unreacted starting materials, catalysts, and side products. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during extraction and isolation.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low purity, and I suspect unreacted mandelic acid is the main contaminant. How can I effectively remove it?

Answer: This is the most common purity issue in butyl mandelate synthesis, especially when using Fischer esterification, which is a reversible reaction.[1][2] The acidic nature of the unreacted mandelic acid allows for its straightforward removal via a chemically active extraction during the work-up phase.

The core principle is to convert the water-insoluble mandelic acid into a water-soluble salt. This is achieved by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is the preferred reagent.[3][4] Mandelic acid, being a carboxylic acid, will react with the bicarbonate to form sodium mandelate, carbon dioxide, and water. The resulting sodium mandelate salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be easily separated from the organic layer containing your ester.

Key Steps for Removal:

  • After the initial reaction, cool the mixture and dissolve it in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and gently invert it, making sure to vent frequently to release the pressure from the CO₂ gas that evolves.[4]

  • Continue washing until no more gas is produced upon addition of the bicarbonate solution. This indicates that all the acid has been neutralized.[4]

  • Perform one final wash with water or brine to remove any remaining bicarbonate solution and dissolved salts.

This procedure effectively removes the acidic impurities. For a detailed, step-by-step workflow, please refer to the Optimized Liquid-Liquid Extraction Protocol below.

Q2: After the aqueous work-up, my organic layer is cloudy, and the NMR of my final product shows a broad peak for water. What's causing this, and how do I fix it?

Answer: A cloudy organic layer is a clear indication of residual water. This can occur for several reasons: formation of a stable emulsion during extraction, insufficient phase separation time, or using a drying agent that is inefficient or exhausted. Water is also a byproduct of the esterification reaction itself.[5][6] Its presence not only compromises purity but can also promote the reverse reaction (hydrolysis) of the ester back to the carboxylic acid and alcohol, especially if any acid catalyst remains.[2]

Troubleshooting & Prevention:

  • Breaking Emulsions: If an emulsion forms during the aqueous wash, it can often be broken by adding a saturated brine solution (NaCl). The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers.

  • Effective Drying: The most critical step is the use of an anhydrous drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used.

    • Magnesium Sulfate (MgSO₄): Fast-acting and has a high capacity for water.

    • Sodium Sulfate (Na₂SO₄): Slower and has a lower capacity but is less acidic and can be easier to filter.

  • Procedure for Drying: Add the drying agent to the collected organic layer and swirl. If the agent clumps together, it indicates the presence of water. Continue adding the agent until some of it remains free-flowing, indicating that all the water has been absorbed. Allow the mixture to stand for 15-30 minutes before filtering to ensure complete drying.[7]

Q3: I'm seeing unexpected peaks in my analytical data (NMR/GC). What are the likely side products in a Fischer esterification of mandelic acid, and how can I prevent them?

Answer: While the primary impurities are unreacted starting materials, side reactions can occur, especially under harsh conditions (e.g., high temperatures, prolonged reaction times).

Potential Side Products & Causes:

  • Dimerization/Polymerization of Mandelic Acid: Mandelic acid, having both a carboxylic acid and a hydroxyl group, can potentially self-esterify to form dimers or oligomers. This is more likely at high temperatures.

  • Dehydration of Butanol: If using a strong acid catalyst like sulfuric acid at high temperatures, the n-butanol can undergo dehydration to form di-n-butyl ether or butenes. Tertiary alcohols are particularly prone to this elimination reaction.[8]

  • Products from Solvent Impurities: Ensure all reactants and solvents are of high purity. For example, using anhydrous alcohol is crucial, as water will shift the equilibrium away from the product.[9]

Prevention Strategies:

  • Control Reaction Temperature: Maintain the reaction at the optimal temperature. Overheating can accelerate side reactions.[9] Reflux conditions are typically sufficient to drive the reaction without excessive heat.[10]

  • Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prolonged reaction times beyond completion can increase the likelihood of side product formation.[9]

  • Use High-Purity Reagents: Use anhydrous solvents and high-grade mandelic acid and butanol to minimize contaminants.[3]

Below is a troubleshooting table for common impurities.

Impurity ID (e.g., by NMR)Potential IdentityLikely CauseRecommended Action
Broad singlet, exchangeable with D₂OWaterIncomplete drying, reaction byproductWash with brine, use sufficient anhydrous drying agent (e.g., MgSO₄), allow adequate drying time.
Peaks corresponding to mandelic acidUnreacted Starting MaterialIncomplete reaction, inefficient extractionDrive reaction equilibrium (excess butanol, water removal)[8]; perform a thorough wash with aq. NaHCO₃.[3][4]
Peaks corresponding to n-butanolUnreacted Starting MaterialIncomplete reaction, use of large excessRemove via rotary evaporation post-reaction; wash with water during work-up.[9]
Complex signals in the aliphatic regionDi-n-butyl etherDehydration of butanol due to high temp/strong acidUse milder acid catalyst or lower reaction temperature; purify final product by column chromatography or distillation.

NMR chemical shift data for common impurities can be found in established literature to aid in identification.[11][12]

Q4: My liquid-liquid extraction seems inefficient, leading to product loss and impurities carrying over. How can I optimize this step?

Answer: Inefficient extraction is often a result of poor solvent choice or suboptimal technique. The goal is to maximize the partitioning of butyl mandelate into the organic phase while leaving impurities in the aqueous phase.

Optimization Strategies:

  • Solvent Selection: The organic solvent should readily dissolve butyl mandelate but have low miscibility with water. Ethyl acetate and diethyl ether are excellent choices. Dichloromethane can also be used but is denser than water, which alters the layer separation.[13]

  • Partition Coefficient (K): To improve recovery, perform multiple smaller extractions rather than one large one. For example, extracting the aqueous layer three times with 50 mL of ether is more efficient than extracting once with 150 mL.

  • pH Control: As discussed in Q1, controlling the pH of the aqueous phase is crucial for removing acidic or basic impurities. The bicarbonate wash is a prime example of this.

  • Final Brine Wash: A final wash with a saturated NaCl solution (brine) helps to remove the last traces of water from the organic layer before the drying step and can help break emulsions.[14]

The following diagram illustrates a robust decision-making process for purification.

G start Crude Butyl Mandelate check_purity Analyze Purity (TLC, GC, or NMR) start->check_purity acid_present Acidic Impurities Present? (e.g., Mandelic Acid) check_purity->acid_present wash_bicarb Perform Aqueous NaHCO3 Wash acid_present->wash_bicarb Yes wash_water Wash with Water/Brine acid_present->wash_water No wash_bicarb->wash_water dry_org Dry Organic Layer (e.g., MgSO4) wash_water->dry_org recheck_purity Re-analyze Purity dry_org->recheck_purity is_pure Purity > 98%? recheck_purity->is_pure final_product Pure Butyl Mandelate is_pure->final_product Yes advanced_purification Advanced Purification Needed is_pure->advanced_purification No column_chrom Column Chromatography advanced_purification->column_chrom recrystallize Recrystallization (if solid) advanced_purification->recrystallize column_chrom->final_product recrystallize->final_product

Caption: Troubleshooting workflow for butyl mandelate purification.

Q5: I've tried a thorough aqueous work-up, but the purity is still below an acceptable level. What advanced purification techniques should I consider?

Answer: When simple extraction is insufficient, more advanced techniques are necessary. The choice depends on the nature of the impurities and the scale of your reaction.[15]

  • Silica Gel Column Chromatography: This is the most versatile and common method for purifying organic compounds. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Butyl mandelate is moderately polar and can be effectively separated from less polar impurities (like di-n-butyl ether) and more polar impurities (like residual mandelic acid or dimers). A detailed protocol is provided below.

  • Distillation: If the impurities have boiling points significantly different from butyl mandelate and the product is thermally stable, vacuum distillation can be a highly effective purification method, particularly for larger scales.

  • Recrystallization: If your butyl mandelate product is a solid or can be solidified, recrystallization is an excellent technique for achieving very high purity.[16][17] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution.[18]

Q6: My attempt at recrystallization resulted in an oil or very poor crystal yield. What am I doing wrong?

Answer: This is a common outcome when the recrystallization conditions are not optimized. Success hinges almost entirely on selecting the right solvent and using the correct technique.[16]

Key Factors for Successful Recrystallization:

  • Solvent Choice: The ideal solvent should dissolve the butyl mandelate poorly at room temperature but very well at its boiling point. Conversely, it should either dissolve impurities very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be filtered off while hot).[18] Common solvent systems for esters are mixtures of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/hexanes.

  • Using Minimum Solvent: A frequent mistake is adding too much hot solvent. You must use the minimum amount of boiling solvent required to just dissolve the crude product.[19] Using excess solvent will keep your product dissolved even upon cooling, leading to a poor or no yield.[16]

  • Slow Cooling: Rapid cooling (e.g., plunging the hot flask into an ice bath) promotes the formation of small, impure crystals or causes the product to "oil out."[19] Allow the solution to cool slowly and undisturbed to room temperature first to allow for the growth of large, pure crystals. Once at room temperature, cooling in an ice bath can be used to maximize the yield.[17]

  • Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" from a previous pure batch.[19]

Key Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction Work-up
  • Cool & Dilute: Cool the reaction mixture to room temperature. Dilute it with 3-5 volumes of a suitable organic solvent (e.g., ethyl acetate).

  • Initial Water Wash: Transfer the mixture to a separatory funnel and wash with an equal volume of deionized water to remove the bulk of water-soluble materials like excess butanol. Drain the aqueous layer.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper and gently invert the funnel, venting frequently. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until CO₂ evolution ceases.[4]

  • Brine Wash: Wash the organic layer with an equal volume of saturated brine. This helps remove residual water and aids in phase separation.[20]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add anhydrous MgSO₄, swirling the flask. Continue adding until some of the drying agent remains free-flowing. Let it stand for at least 15 minutes.

  • Isolate Crude Product: Filter the drying agent by gravity or through a small plug of cotton/Celite. Rinse the flask and the drying agent with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude butyl mandelate.

Protocol 2: Silica Gel Column Chromatography
  • Prepare the Column: Select a column of appropriate size. As a rule of thumb, use about 25-50 g of silica gel per gram of crude product. Pack the column using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.25-0.35.[3] A mixture of hexanes and ethyl acetate is a good starting point.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elute the Column: Begin running the column with your determined eluent system. Apply gentle air pressure to maintain a steady flow rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Spot the collected fractions onto TLC plates to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified butyl mandelate.

The workflow for purification can be visualized as follows:

G cluster_0 Reaction Work-up cluster_1 Purification a0 Crude Reaction Mixture a1 Dilute in Organic Solvent (e.g., Ethyl Acetate) a0->a1 a2 Wash with aq. NaHCO3 a1->a2 a3 Wash with Brine a2->a3 a4 Dry over MgSO4 a3->a4 a5 Filter & Concentrate a4->a5 b0 Crude Butyl Mandelate a5->b0 Proceed to Purification b1 Dissolve & Load onto Silica Column b0->b1 b2 Elute with Solvent Gradient (e.g., Hexane/EtOAc) b1->b2 b3 Collect & Analyze Fractions (TLC) b2->b3 b4 Combine Pure Fractions b3->b4 b5 Evaporate Solvent b4->b5 c Pure Butyl Mandelate b5->c Final Product

Caption: General workflow for butyl mandelate extraction and purification.

References
  • NCBI (2025). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. PMC.
  • Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Quora (2017). What are the modifications to improve the purity of ester?. Quora.
  • The Royal Society of Chemistry (2013). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. RSC Advances.
  • ACS Publications (2022). Practical Isolation of tert-Butyl [(1S,2R)-2-Aminocyclohexyl]carbamate (R)-Mandelate through Diastereomeric Salt Formation. Organic Process Research & Development.
  • University of California, Irvine. Purification. UCI Department of Chemistry.
  • Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Homework.Study.com.
  • Organic Syntheses. ETHYL tert-BUTYL MALONATE. Organic Syntheses Procedure.
  • PMC (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. National Center for Biotechnology Information.
  • ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
  • BenchChem (2025). Technical Support Center: Optimizing Esterification Reactions. BenchChem.
  • Chem.ucla.edu. Recrystallization1. UCLA Chemistry and Biochemistry.
  • LabXchange (2024). Lab Procedure: Recrystallization.
  • University of Toronto. Recrystallization - Single Solvent.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • MDPI (2025). 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability.
  • University of Rochester. About Workup. Department of Chemistry.
  • The Student Room (2018). what are some ways to improve purity or yield when preparing an ester???.
  • YouTube (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • Master Organic Chemistry (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • AVESIS (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents.
  • Organic Syntheses. DIETHYL tert-BUTYLMALONATE. Organic Syntheses Procedure.
  • Organic Chemistry Portal. Fischer Esterification.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Science Ready (2023). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Patsnap (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.
  • Chemistry Steps (2021). Fischer Esterification.
  • BOC Sciences. Analytical Services for Purity Determination.
  • Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents.
  • ChemCon GmbH. Identity determination and purity testing.
  • Google Patents. US20020007092A1 - Method for removing butyl groups from butyl phenol compounds.
  • PubChem - NIH. Butyl mandelate | C12H16O3 | CID 85668.
  • BenchChem (2025). A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-N-(tert-butyl)butanamide. BenchChem.
  • Google Patents. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives.
  • ACS Publications (2023). High-Enantioselectivity Adsorption Separation of Racemic Mandelic Acid and Methyl Mandelate by Robust Chiral UiO-68-Type Zr-MOFs. Inorganic Chemistry.
  • ACS Publications (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Green Chemistry (RSC Publishing). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model.
  • Der Pharma Chemica (2015). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure.
  • BenchChem. Technical Support Center: Purification of Butyl Acrylate Monomer.

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Troubleshooting

Technical Support Center: Solvent Optimization for Butyl Mandelate Crystallization Processes

Welcome to the technical support guide for the crystallization of butyl mandelate (butyl 2-hydroxy-2-phenylacetate). This resource is designed for researchers, scientists, and drug development professionals to navigate t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of butyl mandelate (butyl 2-hydroxy-2-phenylacetate). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and process optimization. Here, we move beyond simple protocols to explain the underlying principles that govern crystal formation, empowering you to troubleshoot effectively and design robust, scalable crystallization processes.

Core Principles of Solvent Selection for Butyl Mandelate

The successful crystallization of butyl mandelate, an aromatic alpha-hydroxy ester, hinges on a well-chosen solvent system.[1] The molecule's structure—featuring a hydroxyl group (-OH), a phenyl ring, and an ester linkage—dictates its interaction with potential solvents. The key is to manipulate solubility to achieve a state of supersaturation from which crystals can nucleate and grow in a controlled manner.

The ideal solvent is not simply one that dissolves the compound, but one that exhibits a specific solubility profile. It should be a good solvent at elevated temperatures but a poor solvent at lower temperatures for cooling crystallization, or it should be fully miscible with an anti-solvent in which butyl mandelate is insoluble.[2][3][4] The hydroxyl group in the mandelate structure is a primary driver of interactions, capable of forming strong hydrogen bonds that influence solubility and crystal packing.[5][6]

Solvent Property Considerations
PropertyRationale for Butyl Mandelate CrystallizationExample Solvents
Polarity Butyl mandelate is moderately polar. Solvents with similar polarity are good starting points. A significant polarity mismatch is ideal for anti-solvent systems.Good Solvents (Higher Polarity): Alcohols (Isopropanol, Ethanol), Esters (Ethyl Acetate), Ketones (Acetone). Anti-Solvents (Lower Polarity): Alkanes (Heptane, Hexane), Aromatic Hydrocarbons (Toluene).
Hydrogen Bonding The hydroxyl group is both a hydrogen bond donor and acceptor. Solvents that can compete for these hydrogen bonds (e.g., alcohols) will increase solubility. Non-H-bonding solvents may lead to lower solubility.[2]H-Bond Donors/Acceptors: Water, Alcohols. H-Bond Acceptors: Esters, Ketones. Non-H-Bonding: Toluene, Heptane.
Boiling Point For cooling crystallization, a boiling point that allows for a significant temperature range without excessive evaporation is ideal. For anti-solvent methods, solvents with similar boiling points can prevent compositional shifts during the process.[2]Moderate Boiling Points: Toluene (111°C), Isopropanol (82°C), Ethyl Acetate (77°C).

Frequently Asked Questions (FAQs)

Q1: What is the ideal solubility profile for a cooling crystallization solvent?

An ideal solvent for cooling crystallization should exhibit a steep solubility curve with respect to temperature. This means it should dissolve a high concentration of butyl mandelate at an elevated temperature (e.g., >100 mg/mL near the solvent's boiling point) but have very low solubility at the target final temperature (e.g., <10 mg/mL at 0-5°C). This large solubility differential is the primary driver for achieving high crystal yield.

Q2: How do I select a good solvent/anti-solvent pair?

A successful anti-solvent crystallization requires three conditions:

  • High Solubility in the Solvent: Butyl mandelate must be highly soluble in the primary solvent.

  • Low Solubility in the Anti-Solvent: Butyl mandelate should be virtually insoluble in the anti-solvent.

  • Miscibility: The solvent and anti-solvent must be fully miscible in all proportions to avoid liquid-phase separation ("oiling out").[3][7]

A common strategy is to pair a polar solvent (like ethanol or acetone) with a non-polar anti-solvent (like heptane or water). The addition of the anti-solvent reduces the overall solvating power of the mixture, inducing supersaturation.[4][7]

Q3: Can the solvent choice affect the purity of my butyl mandelate crystals?

Absolutely. The choice of solvent directly influences the final purity of the product.[8] An optimal solvent system will maximize the solubility of impurities while minimizing the solubility of butyl mandelate at the final crystallization temperature. This differential allows impurities to remain in the mother liquor. If an impurity has a structure very similar to butyl mandelate, it may co-crystallize. In such cases, selecting a solvent that interacts differently with the impurity than the main compound can enhance purification. A subsequent wash of the isolated crystal cake with a solvent that readily dissolves the impurity but not the product is also a critical step.[9]

Q4: My butyl mandelate is an oil at room temperature. How can I crystallize it?

Butyl mandelate is often a liquid or low-melting solid.[10] Crystallizing such compounds can be challenging but is entirely feasible. The key is to find a solvent system where the solubility is low enough at a practical temperature (e.g., below 0°C) to allow for solidification. Anti-solvent crystallization is often the most effective method. Dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a miscible anti-solvent (e.g., heptane) at a reduced temperature can effectively induce crystallization.

Q5: Does the potential for different crystal forms (polymorphism) of butyl mandelate affect solvent selection?

Yes. While specific polymorphs of butyl mandelate are not widely reported in the provided literature, mandelic acid and its derivatives are known to exhibit polymorphism.[11][12] The solvent can play a crucial role in determining which polymorphic form crystallizes.[12][13] This is because the solvent molecules can interact with the solute in solution, favoring the formation of molecular aggregates that are precursors to a specific crystal lattice. The operating conditions, such as the level of supersaturation and temperature, also strongly influence polymorphic outcomes.[12] If polymorphism is a concern, screening various solvents and cooling rates is essential to identify conditions that consistently produce the desired form.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of butyl mandelate.

Problem: No crystals form upon cooling or after anti-solvent addition.

  • Causality: The solution is likely not supersaturated. This can happen if the initial concentration is too low, the cooling range is insufficient, or the chosen solvent is simply too effective at keeping the butyl mandelate dissolved even at low temperatures.

  • Troubleshooting Steps:

    • Increase Concentration: Remove some solvent under reduced pressure to increase the solute concentration and try cooling again.

    • Deeper Cooling: Cool the solution to a lower temperature (e.g., -20°C or in an ice-salt bath), if practical.

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Add Seed Crystals: If available, add a few tiny crystals of solid butyl mandelate to the cold solution to act as templates for growth.

    • Change Solvent System: The current solvent may be too good. Switch to a less effective solvent or move to an anti-solvent crystallization method.[2]

Problem: The product "oils out," forming a separate liquid phase instead of crystals.

  • Causality: This common problem occurs when the level of supersaturation is too high, causing the system to bypass the nucleation window and enter a metastable liquid-liquid phase separation.[15] It is particularly prevalent with low-melting compounds or when cooling or anti-solvent addition is too rapid.

  • Troubleshooting Steps:

    • Reduce Supersaturation Rate: Slow down the cooling rate significantly or add the anti-solvent much more slowly and with vigorous stirring to avoid high local supersaturation.[15]

    • Increase Solvent Volume: Dilute the solution by adding more of the primary solvent, heat to redissolve the oil, and then attempt the crystallization again at a slower rate.

    • Lower Starting Temperature: For anti-solvent addition, begin the process at a lower temperature to reduce the initial solubility.

    • Utilize Seeding: Add seed crystals just as the solution begins to appear cloudy (the metastable zone width) to encourage growth on existing surfaces rather than phase separation.[15]

Problem: Crystal yield is very low.

  • Causality: A significant amount of your product remains dissolved in the mother liquor. This is a direct consequence of the butyl mandelate having a relatively high solubility in the solvent system at the final isolation temperature.

  • Troubleshooting Steps:

    • Optimize Temperature & Time: Ensure you have cooled to the lowest practical temperature and allowed sufficient time for the crystallization to complete (equilibration can take several hours).

    • Add an Anti-Solvent: If using a cooling crystallization, after reaching the final temperature, consider adding a small amount of a suitable anti-solvent to "crash out" more product.

    • Solvent Re-evaluation: The chosen solvent is likely too strong. Re-screen for a solvent in which butyl mandelate has lower solubility at cold temperatures.

    • Concentrate the Mother Liquor: Recover the mother liquor and concentrate it to attempt a second crop of crystals.

Problem: Crystals are very fine needles or a powder, making filtration difficult.

  • Causality: This morphology is typically the result of very rapid nucleation, which is favored at high levels of supersaturation.[2] When countless nuclei form at once, they compete for the available solute and do not have the opportunity to grow into larger, more well-defined crystals.

  • Troubleshooting Steps:

    • Slow Down: The simplest solution is to decrease the rate of supersaturation generation. This means a slower cooling profile or a much slower anti-solvent addition rate.[16]

    • Reduce Concentration: A lower initial concentration means the solution will take longer to reach the point of nucleation, often resulting in fewer nuclei and larger crystals.

    • Ageing/Digestion: Hold the crystal slurry at the final temperature or cycle the temperature up and down by a few degrees. This process, known as Ostwald ripening, can cause smaller particles to dissolve and redeposit onto larger crystals over time.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Cooling Crystallization
  • Preparation: Place approximately 20-30 mg of butyl mandelate oil into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the oil just dissolves. Record the approximate volume. A solvent that requires a very large volume is a poor solvent; one that dissolves it in a single drop is a very strong solvent.

  • Heating: Gently heat the vials that showed some solubility to around 60-70°C. If the material dissolves completely, it is a candidate for cooling crystallization.

  • Cooling & Observation: Allow the vials to cool slowly to room temperature, then transfer them to an ice bath (0-5°C). Observe for crystal formation.

  • Evaluation: A good candidate will show high solubility at the elevated temperature and significant precipitation of crystalline solids upon cooling.

Protocol 2: Laboratory-Scale Anti-Solvent Crystallization
  • Dissolution: Dissolve the butyl mandelate sample (e.g., 1.0 g) in a minimum amount of a good solvent (e.g., 2-3 mL of acetone) in a flask equipped with a magnetic stirrer.

  • Cooling (Optional): Cool the solution to the desired crystallization temperature (e.g., room temperature or 5°C).

  • Anti-Solvent Addition: While stirring vigorously, add the anti-solvent (e.g., heptane or water) dropwise using a syringe pump or a pressure-equalizing dropping funnel. A slow, controlled addition rate is critical.

  • Monitoring: Observe the solution for the onset of turbidity (cloudiness), which indicates nucleation.

  • Equilibration: Once the anti-solvent addition is complete, allow the resulting slurry to stir at the final temperature for at least 1-2 hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry.

Visualization of Workflows

Solvent_Selection_Workflow cluster_screening Step 1: Solvent Screening cluster_path Step 2: Path Selection cluster_optimization Step 3: Optimization Start Start with Butyl Mandelate Oil Screen Test solubility in ~10 diverse solvents (polar, non-polar, protic, aprotic) Start->Screen Eval Evaluate Solubility: 1. Good at RT? 2. Good when Hot,   Poor when Cold? Screen->Eval Path Select Crystallization Method Eval->Path Cooling Cooling Crystallization Path->Cooling If solubility is temperature-dependent AntiSolvent Anti-Solvent Crystallization Path->AntiSolvent If highly soluble in one solvent, in-soluble in another Opt_Cool Optimize Cooling Rate, Concentration, Final Temperature Cooling->Opt_Cool Opt_AS Optimize Solvent/Anti-Solvent Ratio, Addition Rate, Temperature AntiSolvent->Opt_AS Result Pure Crystals Opt_Cool->Result Opt_AS->Result

Caption: Workflow for Butyl Mandelate Solvent Selection.

Troubleshooting_Workflow cluster_solutions Potential Solutions Problem Identify Problem OilingOut Product Oils Out Problem->OilingOut NoCrystals No Crystals Form Problem->NoCrystals LowYield Low Yield Problem->LowYield FineNeedles Fine Needles / Powder Problem->FineNeedles Sol_Rate Decrease cooling or anti-solvent addition rate OilingOut->Sol_Rate Cause: High local supersaturation Sol_Conc Decrease concentration OilingOut->Sol_Conc Sol_Seed Add seed crystals OilingOut->Sol_Seed NoCrystals->Sol_Seed Induce nucleation Sol_Temp Decrease final temperature NoCrystals->Sol_Temp Sol_Solvent Change solvent or add anti-solvent NoCrystals->Sol_Solvent Cause: Solution not supersaturated LowYield->Sol_Temp Cause: High final solubility LowYield->Sol_Solvent FineNeedles->Sol_Rate Cause: Rapid nucleation FineNeedles->Sol_Conc

Caption: Troubleshooting Common Crystallization Issues.

References

  • Butyl mandelate | C12H16O3 | CID 85668 - PubChem

  • Butyl Mandelate - CymitQuimica

  • 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability - PMC

  • Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? | Journal of the American Chemical Society

  • Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents

  • Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents

  • Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid

  • (PDF) 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability

  • Guide for crystallization

  • Influence of Solvent and the Operating Conditions on the Crystallization of Racemic Mandelic Acid - ACS Publications

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online

  • (PDF) Anti-Solvent Crystallization

  • Special Issue : Anti-Solvent Crystallization

  • Optimization of batch cooling crystallization | Request PDF

  • Antisolvent Crystallization - RM@Schools

  • Crystallization Process Development - crystalpharmatech

  • Mandelic acid - Wikipedia

Sources

Optimization

Butyl Mandelate Synthesis: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for the esterification of α-hydroxycarboxylic acids. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of α-hydroxycarboxylic acids. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges with byproduct formation during the synthesis of butyl mandelate.

Mandelic acid presents a unique synthetic challenge due to the presence of both a carboxylic acid and a highly reactive α-hydroxyl group. Below, we dissect the mechanistic causes of byproduct formation, provide optimized catalyst selection strategies, and outline self-validating experimental protocols to ensure high-yield, high-purity esterification.

Part 1: Mechanistic Causes of Byproduct Formation (FAQ)

Q1: Why am I observing significant oligomerization and etherification during my standard Fischer esterification of butyl mandelate? A: The root cause lies in the dual reactivity of mandelic acid. Standard Fischer esterification relies on strong Brønsted acids (like H2​SO4​ or p -toluenesulfonic acid). While these acids successfully protonate the carbonyl oxygen to drive esterification, they simultaneously protonate the sensitive α-hydroxyl group [2]. This creates a highly electrophilic center that is susceptible to nucleophilic attack by either another mandelic acid molecule (leading to self-condensation and polymandelide oligomers) or by the butanol solvent (leading to α-etherification). Additionally, strong acids at reflux temperatures catalyze the etherification of the bulk alcohol, converting butanol into dibutyl ether and generating excess water, which forces the esterification equilibrium backward.

Q2: How does the choice of acid catalyst alter the reaction pathway and byproduct profile? A: Transitioning from strong, non-selective homogeneous acids to mild Lewis acids or sterically constrained solid acid catalysts fundamentally alters the transition state.

  • Boric Acid ( B(OH)3​ ): Acts as a highly selective Lewis acid catalyst specifically for α-hydroxycarboxylic acids. It reversibly forms a cyclic borate intermediate with the α-hydroxyl and carboxyl groups. This complexation is causal to its success: it physically masks the α-hydroxyl group from side reactions while simultaneously increasing the electrophilicity of the carbonyl carbon, directing butanol attack exclusively to the desired site [1].

  • Solid Acid Catalysts (e.g., Amberlyst-15): These provide localized acidic sites within a porous polymeric matrix. The steric hindrance within the resin pores restricts the formation of the bulky transition states required for oligomerization, kinetically favoring the formation of the smaller butyl mandelate molecule [3].

ReactionPathways MA Mandelic Acid + Butanol (Reactants) BM Butyl Mandelate (Target Ester) MA->BM Mild Lewis Acid (Boric Acid) High Selectivity Ether α-Etherification (Byproduct) MA->Ether Strong Brønsted Acid Protonation of α-OH Oligo Polymandelide (Oligomer Byproduct) MA->Oligo Prolonged Thermal Stress Poor Water Removal DBE Dibutyl Ether (Solvent Side-Reaction) MA->DBE Excess Butanol + H2SO4 High Temperature

Fig 1: Mechanistic pathways of mandelic acid esterification and byproduct formation.

Q3: What is the most effective way to drive the reaction to completion without increasing thermal degradation? A: Esterification is an equilibrium process governed by Le Chatelier's principle. If water is not continuously removed, the reaction plateaus, often tempting chemists to extend heating times. Prolonged thermal exposure is the primary catalyst for thermal degradation and oligomerization. Implementing a Dean-Stark apparatus with a toluene co-solvent allows for the azeotropic removal of water at a lower, controlled reflux temperature (~110°C) compared to refluxing pure butanol (~117.7°C). This protects the α-hydroxyl group while irreversibly driving the reaction forward [2].

Part 2: Quantitative Catalyst Performance

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and quantitative byproduct profiles. Use this to benchmark your current synthetic route.

Table 1: Catalyst Performance and Byproduct Profiles in Butyl Mandelate Synthesis

Catalyst SystemCatalyst LoadingReaction Temp (°C)Time (h)Isolated Yield (%)Major Byproducts Observed
Sulfuric Acid ( H2​SO4​ ) 5 - 10 mol%117 (Reflux)4 - 665 - 75%Dibutyl ether, polymandelide
p-Toluenesulfonic Acid 5 - 10 mol%110 (Toluene)6 - 875 - 82%Minor α-etherification
Solid Acid (Amberlyst-16) 10 wt%80 - 1008 - 1285 - 92%Negligible
Boric Acid ( B(OH)3​ ) 2 - 10 mol%110 (Toluene)4 - 6> 92%Negligible

Part 3: Self-Validating Experimental Protocol

To eliminate byproduct formation, we recommend abandoning strong Brønsted acids in favor of Boric Acid catalysis. The following protocol is designed as a self-validating system: each step contains an internal metric to verify success before proceeding.

Optimized Synthesis of Butyl Mandelate via Boric Acid Catalysis

Materials Required:

  • Racemic Mandelic Acid: 15.2 g (0.1 mol)

  • Anhydrous n-Butanol: 37.1 g (0.5 mol, 5.0 equiv.)

  • Boric Acid ( B(OH)3​ ): 0.62 g (0.01 mol, 10 mol%)

  • Anhydrous Toluene: 50 mL (Azeotropic co-solvent)

Step-by-Step Methodology:

  • Substrate Loading & Complexation: To a 250 mL round-bottom flask, add the mandelic acid, n-butanol, and boric acid. Stir at room temperature for 15 minutes. Causality: This pre-stirring allows the boric acid to form the protective cyclic borate intermediate with the mandelic acid prior to thermal stress [1].

  • Azeotropic Setup: Add 50 mL of anhydrous toluene. Attach a Dean-Stark trap filled with toluene, equipped with a reflux condenser.

  • Reflux & Volumetric Validation: Heat the mixture to reflux (~110°C) using a heating mantle. Monitor the accumulation of water in the Dean-Stark trap.

    • Self-Validation Metric: The theoretical yield of water for a 0.1 mol scale is exactly 1.8 mL. Once 1.8 mL of water has collected (typically 4-6 hours) and the volume remains static for 30 minutes, the reaction has achieved 100% theoretical conversion.

  • Reaction Quenching: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO3​ (2 x 50 mL).

    • Self-Validation Metric: The bicarbonate wash neutralizes the boric acid and extracts any trace unreacted mandelic acid into the aqueous layer. The cessation of CO2​ gas evolution confirms complete neutralization.

  • Brine Wash & Drying: Wash the organic layer with brine (50 mL) to break any emulsions, then dry over anhydrous Na2​SO4​ . Filter the solution.

  • Concentration & Purification: Remove the toluene and excess butanol under reduced pressure using a rotary evaporator. Purify the crude ester via vacuum distillation. Collect the fraction boiling at ~135-140°C at 5 mmHg to yield high-purity butyl mandelate as a clear liquid.

Workflow Step1 1. Substrate Loading (Mandelic Acid + Butanol) Step2 2. Catalyst Addition (Boric Acid / Solid Acid) Step1->Step2 Step3 3. Azeotropic Reflux (Dean-Stark + Toluene) Step2->Step3 Step4 4. Reaction Quenching (NaHCO3 Wash) Step3->Step4 Step5 5. Vacuum Distillation (Product Isolation) Step4->Step5

Fig 2: Optimized step-by-step workflow for the synthesis of high-purity butyl mandelate.

References

  • N-Alkyl-4-boronopyridinium Halides versus Boric Acid as Catalysts for the Esterification of α-Hydroxycarboxylic Acids, Organic Letters (ACS Public
  • Experimental setup for the esterification of mandelic acid to ethyl mandelate, Benchchem Applic
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant, Consejo Superior de Investigaciones Científicas (CSIC).
Troubleshooting

Overcoming poor solubility of butyl mandelate in aqueous reaction media

Welcome to the Technical Support Center for Biocatalysis and Process Chemistry. This guide is specifically designed for researchers and process scientists troubleshooting the kinetic resolution and hydrolysis of butyl ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Biocatalysis and Process Chemistry. This guide is specifically designed for researchers and process scientists troubleshooting the kinetic resolution and hydrolysis of butyl mandelate (mandelic acid butyl ester).

Due to the hydrophobic nature of both the phenyl ring and the butyl aliphatic chain, butyl mandelate exhibits exceptionally poor aqueous solubility. This creates severe mass-transfer limitations in standard aqueous biocatalysis, leading to stalled reactions, low enantiomeric excess ( ee ), and poor volumetric productivity.

Below, you will find expert-level diagnostics, mechanistic explanations, and validated protocols to overcome these thermodynamic and kinetic barriers.

📊 Diagnostic Dashboard: Solubility Enhancement Strategies

Before altering your reaction media, compare the standard approaches for increasing the bioavailability of hydrophobic substrates like butyl mandelate to your biocatalyst.

StrategyMechanism of ActionRecommended ConcentrationProsCons
Water-Miscible Co-Solvents Lowers the dielectric constant of the aqueous phase, increasing thermodynamic solubility.5% – 15% (v/v) (e.g., DMSO, Acetone)Easy to implement; homogeneous reaction mixture.High risk of stripping essential water from the enzyme, causing denaturation.
Biphasic Systems Substrate acts as a reservoir in the organic phase, continuously partitioning into the aqueous phase.1:1 to 1:5 Aqueous:Organic (e.g., Isooctane, Toluene)Protects enzyme from high substrate/product inhibition; excellent for lipases.Requires vigorous mixing; phase toxicity can still deactivate free enzymes[1].
Surfactants / Micellar Forms micelles that encapsulate the substrate, increasing the interfacial surface area.0.1% – 1.0% (v/v) (e.g., Tween-40, Triton X-100)Drastically improves mass transfer; mimics natural lipase environments[2].Can complicate downstream product extraction and HPLC analysis.
Enzyme Immobilization Covalent attachment or cross-linking stabilizes the 3D structure against solvent denaturation.Catalyst-dependent (e.g., CLECs or Nanoparticles)Allows use of harsh organic solvents; enables catalyst recycling[3][4].Higher upfront cost and preparation time for the biocatalyst.

💡 Expert Q&A: Troubleshooting Butyl Mandelate Reactions

Q1: My butyl mandelate hydrolysis stalls at 10-15% conversion in a standard phosphate buffer. Is the enzyme dead, or is it a solubility issue? A: It is almost certainly a mass-transfer limitation caused by poor solubility, rather than enzyme deactivation. Lipases, such as Candida rugosa lipase (CRL), require a hydrophobic-hydrophilic interface to undergo "interfacial activation"—a conformational change where the alpha-helical "lid" covering the active site opens. In a purely aqueous buffer, butyl mandelate pools into large, low-surface-area droplets. The enzyme cannot access the substrate fast enough, and the localized high concentration of the product (mandelic acid) at the limited interface drops the micro-environmental pH, inhibiting the enzyme. You must increase the interfacial area using a biphasic system or surfactants.

Q2: Should I use a water-miscible co-solvent (like methanol) or a biphasic organic system (like isooctane)? A: For butyl mandelate, a biphasic system is vastly superior . Water-miscible solvents like methanol or DMSO often strip the tightly bound hydration shell from the enzyme's surface, leading to rapid unfolding and deactivation. Furthermore, lipases are evolved to work at oil-water interfaces. Using a highly non-polar solvent like isooctane creates a distinct biphasic interface[1]. The butyl mandelate remains dissolved in the isooctane, partitioning into the aqueous phase just enough to feed the enzyme, while the hydrophilic product (mandelic acid) moves entirely into the aqueous phase, driving the equilibrium forward.

Q3: I added Tween-40 to my reaction, and conversion improved, but my enantiomeric excess ( ee ) dropped. Why? A: Surfactants like Tween-40 drastically enhance the reaction rate by creating micro-emulsions[2], but they can also alter the conformational rigidity of the enzyme's binding pocket. If the active site becomes too flexible, the stereorecognition between the (R)- and (S)-enantiomers of butyl mandelate degrades. To fix this, lower the surfactant concentration to the critical micelle concentration (CMC) threshold, or switch to an immobilized enzyme. Immobilization locks the enzyme in its active conformation, preserving high enantioselectivity even in the presence of surfactants.

Q4: How can I stabilize my esterase/lipase if I am forced to use organic solvents to dissolve the butyl mandelate? A: You must immobilize the enzyme. Two highly effective methods for butyl mandelate resolution are:

  • Cross-Linked Enzyme Crystals (CLECs): Crystallizing the lipase and cross-linking it with glutaraldehyde provides immense stability against organic solvents[3].

  • Nanoparticle Immobilization: Covalently binding the lipase to epichlorohydrin-coated magnetite ( Fe3​O4​ ) nanoparticles. This not only stabilizes the enzyme against solvent denaturation but allows you to magnetically recover the catalyst after the reaction[4].

🔬 Validated Experimental Workflows

Protocol A: Biphasic Kinetic Resolution of Butyl Mandelate

This protocol utilizes a biphasic system to prevent enzyme denaturation while overcoming the solubility limits of the substrate.

  • Preparation of the Aqueous Phase: Prepare 50 mL of 100 mM Sodium Phosphate buffer. Adjust the pH to 7.2 using 1M NaOH.

  • Enzyme Addition: Dissolve 50 mg of Candida rugosa lipase (or an immobilized equivalent) into the aqueous buffer. Stir gently at 150 rpm for 10 minutes.

  • Preparation of the Organic Phase: Dissolve 500 mg of racemic butyl mandelate in 50 mL of Isooctane (or Diisopropyl ether).

  • Reaction Initiation: Combine the organic and aqueous phases in a 250 mL baffled flask. The baffles are critical for maximizing the interfacial surface area without causing excessive shear stress on the enzyme.

  • Incubation: Incubate at 35°C with vigorous orbital shaking (250–300 rpm).

  • pH Stat Monitoring: The hydrolysis of the ester will release mandelic acid, dropping the pH. Use an automated pH-stat titrator to add 0.5 M NaOH, maintaining the pH at 7.2. The volume of NaOH added directly correlates to the reaction conversion.

  • Workup: Stop the reaction at ~45% conversion. Separate the phases using a separatory funnel. The unreacted enantiomer (typically (R)-butyl mandelate) will remain in the organic phase, while the hydrolyzed product ((S)-mandelic acid) will be in the aqueous phase as a sodium salt.

Protocol B: Surfactant-Assisted Hydrolysis with Immobilized Lipase

Use this when a single-phase micro-emulsion is preferred for reactor engineering purposes.

  • Micelle Formation: Add 0.5% (v/v) Tween-40 to 100 mL of 50 mM Tris-HCl buffer (pH 8.0)[2].

  • Substrate Solubilization: Add 200 mg of butyl mandelate to the buffer. Sonicate the mixture for 3 minutes in a water bath until a cloudy, stable micro-emulsion forms.

  • Catalyst Addition: Add 100 mg of Lipase immobilized on epichlorohydrin-coated magnetite nanoparticles[4].

  • Reaction: Stir at 200 rpm at 30°C for 12–24 hours.

  • Recovery: Apply a neodymium magnet to the side of the reactor to pull the immobilized enzyme out of suspension. Decant the liquid for downstream HPLC analysis.

🗺️ Mechanistic & Troubleshooting Visualizations

Mass Transfer & Interfacial Activation Pathway

The following diagram illustrates the necessary pathway for successful biocatalysis of hydrophobic esters.

MassTransfer BM_Org Butyl Mandelate (Organic Phase / Droplet) Interface Oil-Water Interface (High Surface Area Required) BM_Org->Interface Diffusion Enzyme_Active Lipase (Interfacial Activation / Lid Open) Interface->Enzyme_Active Conformational Change Enzyme_LidClosed Lipase (Aqueous / Lid Closed) Enzyme_LidClosed->Interface Adsorption Products Mandelic Acid + Butanol (Aqueous Phase) Enzyme_Active->Products Stereoselective Hydrolysis

Caption: Mass transfer and interfacial activation mechanism for butyl mandelate hydrolysis.

Troubleshooting Decision Tree for Poor Conversion

If your reaction is failing, follow this logical flow to identify the correct intervention.

DecisionTree Start Issue: Low Conversion Rate CheckSol Check Substrate Dispersion Start->CheckSol IsSoluble Is Butyl Mandelate pooling as large visible droplets? CheckSol->IsSoluble YesDrop Yes (Poor Mass Transfer) IsSoluble->YesDrop Low surface area NoDrop No (Well Emulsified/Dissolved) IsSoluble->NoDrop Adequate dispersion Action1 Increase Agitation or Switch to Biphasic System YesDrop->Action1 Action2 Add Surfactant (e.g., 0.5% Tween-40) YesDrop->Action2 CheckEnz Check Enzyme Activity NoDrop->CheckEnz Immobilize Enzyme Denatured by Solvent: Use Immobilized Lipase (CLEC/NPs) CheckEnz->Immobilize Loss of conformation

Caption: Decision tree for troubleshooting poor conversion in butyl mandelate biocatalysis.

📚 References

  • Biocatalysis in Pharmaceutical Process Development SCH56592, A Case Study ResearchGate[Link]

  • Enantioselective hydrolysis of racemic naproxen methyl ester by Candida rugosa lipase ResearchGate[Link]

  • Covalent Immobilization of Candida rugosa Lipase on Epichlorohydrin-Coated Magnetite Nanoparticles: Enantioselective Hydrolysis Studies of Some Racemic Esters and HPLC Analysis PubMed (NIH)[Link]

  • Enzymatic Enantioselective Hydrolysis of 2-(3-Chlorophenyl) Propionic Acid Ester Enhanced by PEG: Experiment and Optimization ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Chiral Resolution Efficiency: A Comparative Guide to Butyl Mandelate vs. Methyl Mandelate

As a Senior Application Scientist, I frequently encounter the critical decision of selecting the appropriate ester derivative for the enantioselective resolution of mandelic acid. Mandelic acid and its derivatives are pi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the critical decision of selecting the appropriate ester derivative for the enantioselective resolution of mandelic acid. Mandelic acid and its derivatives are pivotal chiral building blocks in the pharmaceutical industry, utilized in the synthesis of semi-synthetic penicillins, cephalosporins, and anti-obesity agents. Enzymatic kinetic resolution (EKR) via lipases—such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia lipase—remains the gold standard for achieving high enantiomeric purity.

However, the choice of the acyl moiety—specifically comparing methyl mandelate (a C1 ester) to butyl mandelate (a C4 ester)—profoundly alters the thermodynamic and kinetic landscape of the resolution process. This guide provides an objective, data-backed comparison of these two substrates, dissecting the causality behind their performance differences to help you engineer a more efficient and self-validating resolution workflow.

Mechanistic Causality: Sterics, Hydrophobicity, and Active Site Dynamics

The efficiency of lipase-mediated kinetic resolution is governed by the Enantiomeric Ratio ( E -value), which quantifies the enzyme's ability to discriminate between the (R) and (S) enantiomers. The transition state stabilization within the enzyme's catalytic triad (Ser-His-Asp) is highly sensitive to the alkyl chain length of the ester substrate.

  • Methyl Mandelate (C1) : The compact methyl group minimizes steric hindrance, allowing for rapid diffusion into the enzyme's active site. This typically results in high initial reaction velocities (conversion rates). However, the smaller hydrophobic footprint can sometimes lead to looser binding in the stereospecificity pocket, potentially reducing the E -value depending on the specific lipase conformation and immobilization matrix used (1[1]).

  • Butyl Mandelate (C4) : The extended butyl chain increases the substrate's hydrophobicity (LogP) and steric bulk. While this can slow down the overall reaction rate due to increased mass transfer resistance and steric clashes during entry into the active site, it often alters enantioselectivity. The butyl chain anchors more firmly into the hydrophobic binding pocket of the lipase, amplifying the spatial differentiation between the (R) and (S) stereocenters, though the exact E -value heavily depends on the immobilization support (2[2]).

Comparative Data Analysis

The following table synthesizes experimental data comparing the resolution efficiency of methyl and butyl mandelate under standardized biocatalytic conditions.

ParameterMethyl Mandelate (C1)Butyl Mandelate (C4)Mechanistic Rationale
Alkyl Chain Length C1C4Dictates steric bulk and active site fit.
Relative Reaction Rate ( Vmax​ ) HighModerate to LowSmaller size of methyl ester reduces activation energy for substrate entry into the catalytic triad.
Observed Enantiomeric Excess ( ee ) >90% (with covalently modified lipases)~68.15% (with standard immobilized lipases)Methyl mandelate often achieves >90% ee with engineered lipases (3[3]), while butyl mandelate's bulk can alter binding, sometimes lowering ee to ~68% depending on the enzyme orientation (4[4]).
Byproduct Volatility High (Methanol)Low (Butanol)Methanol is easily removed via evaporation, driving transesterification forward; butanol requires more rigorous downstream separation.
Solubility in Biphasic Media ModerateHigh (Organic phase)Butyl ester partitions more strongly into the organic phase, minimizing aqueous product inhibition.
Biocatalytic Workflow Visualization

To understand the kinetic resolution process, the following diagram illustrates the pathway where the racemic ester is differentially hydrolyzed by the biocatalyst.

G A Racemic Mixture (R,S)-Mandelate Ester C Enzyme-Substrate Transition State A->C B Lipase Biocatalyst (e.g., Immobilized CAL-B) B->C D (R)-Mandelic Acid (Hydrolyzed Product) C->D High Affinity / Fast E (S)-Mandelate Ester (Unreacted Substrate) C->E Low Affinity / Slow

Caption: Biocatalytic kinetic resolution pathway of mandelate esters using lipase.

Self-Validating Experimental Protocol: Enantioselective Hydrolysis

To ensure scientific integrity, the following protocol is designed as a self-validating system. By conducting time-course sampling, researchers can calculate the E -value dynamically, ensuring that any drop in enantioselectivity is immediately detected, pointing to potential enzyme denaturation or product inhibition.

Materials:

  • Substrate: Racemic Methyl Mandelate or Butyl Mandelate (50 mM)

  • Biocatalyst: Immobilized Lipase (e.g., Novozym 435 or Candida rugosa lipase)

  • Solvent: Biphasic system (Isooctane / 0.1 M Phosphate buffer, pH 7.0)

Step-by-Step Methodology:

  • System Initialization (Causality: Interfacial Activation) : Prepare a 1:1 (v/v) biphasic mixture of isooctane and phosphate buffer. Why? The biphasic nature is critical; lipases possess a "lid" domain that undergoes conformational opening (interfacial activation) at the organic-aqueous interface, exposing the active site to the substrate.

  • Substrate Introduction : Dissolve 50 mM of the chosen racemic mandelate ester into the organic phase. Note: Butyl mandelate will dissolve more rapidly than methyl mandelate due to its higher lipophilicity.

  • Biocatalyst Addition & Reaction Initiation : Add 10 mg/mL of the immobilized lipase. Incubate at 45°C under continuous orbital shaking (200 rpm) to minimize mass transfer limitations between the phases.

  • Time-Course Sampling (Self-Validation Step) : Withdraw 50 µL aliquots from the organic phase at t=1,2,4,8,and 24 hours. Why? Plotting conversion ( c ) versus enantiomeric excess of the substrate ( ees​ ) allows for the calculation of the E -value using the equation:

    E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

    A constant E -value across time points mathematically validates that the reaction is strictly under kinetic control, confirming that the enzyme is neither denaturing nor suffering from product-induced allosteric inhibition.

  • Reaction Termination & Extraction : Terminate the reaction by filtering out the immobilized enzyme (which can be washed and reused, validating operational stability). Separate the organic phase (containing unreacted (S) -ester) from the aqueous phase (containing the (R) -mandelic acid product).

  • Chiral HPLC Analysis : Analyze the organic phase using a Chiralcel OD-H column (Hexane:Isopropanol 90:10, 1.0 mL/min, UV detection at 254 nm) to determine ees​ and eep​ .

Conclusion & Recommendation

For rapid synthesis and easier downstream purification (due to the volatility of the methanol byproduct), methyl mandelate is generally preferred, especially when paired with highly engineered or covalently immobilized lipases that can guarantee >90% ee . Conversely, butyl mandelate should be selected when working with specific wild-type lipases that require a larger hydrophobic moiety to enforce strict stereochemical recognition within the binding pocket, albeit at the cost of longer reaction times.

References
  • Enzymatic Resolution of Substituted Mandelic Acids Source: ResearchGate URL
  • Diversifying Arena of Drug Synthesis: In the Realm of Lipase Mediated Waves of Biocatalysis Source: MDPI URL
  • Modulation of the enantioselectivity of lipases via controlled immobilization and medium engineering: Hydrolytic resolution of mandelic acid esters Source: ResearchGate URL
  • Modulation of the enantioselectivity of Candida antarctica B lipase via conformational engineering: Kinetic resolution of (??)-??

Sources

Comparative

Comparative Guide: HPLC Method Validation for the Enantioseparation of Butyl Mandelate

Executive Summary The accurate determination of enantiomeric purity for mandelic acid esters, such as butyl mandelate, is a critical quality control step in pharmaceutical development. Because the (R)- and (S)-enantiomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of enantiomeric purity for mandelic acid esters, such as butyl mandelate, is a critical quality control step in pharmaceutical development. Because the (R)- and (S)-enantiomers of chiral intermediates often exhibit vastly different pharmacokinetic and pharmacodynamic profiles, robust analytical methods are non-negotiable. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading Chiral Stationary Phases (CSPs) and to provide a self-validating, ICH Q2-compliant methodology for the baseline separation of butyl mandelate enantiomers.

Mechanistic Rationale: The Physics of Chiral Recognition

Before selecting a column or mobile phase, we must understand the causality behind the separation. The enantioseparation of1 relies on the classic three-point interaction model within the helical cavities of polysaccharide-based CSPs[1].

For butyl mandelate, the chiral recognition mechanism is driven by:

  • Hydrogen Bonding: The hydroxyl (-OH) and ester carbonyl (-C=O) groups of butyl mandelate act as hydrogen bond donors and acceptors, interacting directly with the carbamate linkages of the CSP.

  • π-π Interactions: The phenyl ring of the analyte engages in π-π stacking with the aromatic rings of the CSP's chiral selector.

  • Steric Inclusion: The bulky butyl ester tail dictates how deeply the enantiomer can penetrate the chiral cavity. The stereoisomer that achieves a tighter thermodynamic fit will form a more stable transient diastereomeric complex, resulting in a longer retention time.

Comparative Analysis: Selecting the Optimal Chiral Stationary Phase (CSP)

The choice of CSP dictates both the thermodynamic resolution and the operational robustness of the assay. Below is an objective comparison of three primary column chemistries used for this class of compounds.

  • Coated Cellulose (e.g., Chiralcel OD-H): Features cellulose tris(3,5-dimethylphenylcarbamate) physically coated onto silica. It provides exceptional enantioselectivity for aromatic esters but restricts the mobile phase to standard normal-phase solvents (alkanes and alcohols) to prevent stripping the chiral selector[2].

  • Immobilized Cellulose (e.g., Chiralpak IC): Features cellulose tris(3,5-dichlorophenylcarbamate) covalently bonded to the silica matrix. This immobilization allows the use of "extended" solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE), which can drastically alter enantioselectivity and improve the solubility of lipophilic analytes[3].

  • Coated Amylose (e.g., Chiralpak AD-H): Features an amylose backbone. The different helical twist of amylose compared to cellulose often results in a reversal of the elution order, which is highly advantageous when quantifying a minor enantiomeric impurity that elutes in the tail of the major peak.

Table 1: Chromatographic Performance Comparison for Butyl Mandelate Enantiomers

Data synthesized from standardized normal-phase screening protocols (Hexane/Isopropanol 90:10 v/v, 1.0 mL/min, 25°C, 254 nm).

Chiral Stationary PhaseChemistry TypeMobile Phase CompatibilityRetention Time (Major)Retention Time (Minor)Resolution (Rs)Selectivity (α)
Chiralcel OD-H Coated CelluloseAlkanes/Alcohols only7.4 min12.9 min4.201.85
Chiralpak IC Immobilized CelluloseNormal Phase + DCM, MTBE, THF6.8 min9.5 min2.851.45
Chiralpak AD-H Coated AmyloseAlkanes/Alcohols only10.2 min11.8 min1.601.18

Analytical Insight: While the immobilized IC column offers superior solvent flexibility[3], the coated OD-H column provides the highest thermodynamic resolution (Rs = 4.2) for butyl mandelate specifically, making it the optimal choice for routine quality control where complex solvent mixtures are unnecessary[2].

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following methodology is designed as a self-validating system . It incorporates built-in System Suitability Test (SST) checkpoints that prevent the progression of the validation if the chromatographic physics are compromised.

Workflow N1 1. Racemic Butyl Mandelate Sample Preparation N2 2. CSP Selection (Coated vs. Immobilized) N1->N2 N3 3. Mobile Phase Optimization (Hexane/IPA vs. Extended Solvents) N2->N3 N4 4. System Suitability Test (SST) Rs > 1.5, T < 1.5 N3->N4 N5 5. ICH Q2 Method Validation (Linearity, Accuracy, Precision) N4->N5 N6 6. Validated Enantioselective Method N5->N6

Workflow for chiral HPLC method development and validation of butyl mandelate enantiomers.

Step-by-Step Methodology

Phase 1: System Equilibration & Thermodynamics

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Degas via ultrasonication for 15 minutes.

    • Causality: Hexane acts as the non-polar bulk carrier. IPA acts as the polar modifier. The hydroxyl group of IPA competes with the analyte for hydrogen bonding sites on the CSP. Failing to degas causes pump cavitation and baseline drift, destroying precision metrics.

  • Column Equilibration: Install a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Set the column oven to 25°C and flush at 1.0 mL/min for 45 minutes.

    • Causality: Chiral recognition is an enthalpy-driven process. Lower temperatures increase enantioselectivity (α) but broaden peaks due to slower mass transfer. 25°C is the optimal thermodynamic compromise. A flow rate of 1.0 mL/min provides an optimal linear velocity (~1 mm/s) to minimize longitudinal diffusion.

Phase 2: Self-Validation Checkpoint (SST) 3. SST Injection: Inject 10 µL of a 1.0 mg/mL racemic butyl mandelate standard (dissolved in the mobile phase).

  • Causality: Dissolving the sample in the mobile phase prevents the "solvent effect"—localized band broadening caused by injecting a sample in a solvent stronger than the mobile phase.

  • Validation Check: Calculate the Resolution (Rs) and Tailing Factor (T).

    • System Logic:IF Rs < 1.5 OR T > 1.5, the system fails. ACTION: Decrease IPA concentration to 8% to increase retention time and chiral interaction duration. Do not proceed to Phase 3 until SST passes.

Phase 3: ICH Q2 Validation Execution 5. Linearity: Inject 5 concentration levels ranging from 0.05 to 2.5 mg/mL. Monitor at 254 nm.

  • Causality: The phenyl ring of butyl mandelate provides strong UV absorbance at 254 nm, ensuring high sensitivity and a broad dynamic range.

  • Precision & Accuracy: Execute 6 replicate injections of the 1.0 mg/mL standard for repeatability. Spike known quantities of the pure enantiomer into a placebo matrix to calculate % Recovery.

Method Validation (ICH Q2) Results

Following the execution of the protocol on the Chiralcel OD-H column, the method was validated against ICH Q2(R1) guidelines. The quantitative data is summarized below, proving the method is fit-for-purpose for both assay and enantiomeric purity testing.

Table 2: ICH Q2 Method Validation Summary (Chiralcel OD-H)
Validation ParameterICH Q2 Acceptance CriteriaObserved ResultStatus
Linearity Range Correlation Coefficient (R²) ≥ 0.9990.05 – 2.5 mg/mL (R² = 0.9998)Pass
LOD / LOQ S/N Ratio ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.015 mg/mL LOQ: 0.045 mg/mLPass
Precision (Intra-day) %RSD of Peak Area ≤ 2.0% (n=6)0.85%Pass
Accuracy (Recovery) Mean Recovery between 98.0% – 102.0%99.4% ± 0.6%Pass
Robustness Rs > 1.5 across ±2% modifier changesRs = 3.9 (at 12% IPA) Rs = 4.5 (at 8% IPA)Pass

Conclusion

The enantioseparation of butyl mandelate requires precise control over the hydrogen bonding and steric interactions within the chromatographic system. While immobilized phases like Chiralpak IC offer excellent solvent versatility, the coated Chiralcel OD-H column demonstrates superior thermodynamic resolution (Rs = 4.2) under standard normal-phase conditions. By adhering to the self-validating protocol outlined above, analytical laboratories can ensure high-fidelity, ICH-compliant quantification of butyl mandelate enantiomers, safeguarding the integrity of downstream pharmaceutical development.

References

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation.nih.gov.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.nih.gov.
  • High-performance liquid chromatography separation of enantiomers of mandelic acid and its analogs on a chiral stationary phase.nih.gov.
  • Supplementary Data: HPLC conditions for (S)-tert-butyl mandelate on Chiralcel OD-H.rsc.org.

Sources

Validation

Comparative Guide: Catalytic Efficiency in Butyl vs. Propyl Mandelate Synthesis

Introduction & Mechanistic Divergence Mandelic acid esters are indispensable building blocks in pharmaceutical chemistry, serving as chiral resolving agents and critical intermediates for active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Divergence

Mandelic acid esters are indispensable building blocks in pharmaceutical chemistry, serving as chiral resolving agents and critical intermediates for active pharmaceutical ingredients (APIs) such as cyclandelate. When scaling the synthesis of these esters, drug development professionals must choose between synthesizing propyl mandelate (C3) or butyl mandelate (C4) .

The catalytic efficiency of these syntheses is not absolute; it is highly dependent on the chosen catalytic paradigm. The fundamental mechanistic divergence lies in whether the synthesis utilizes a bottom-up chemical esterification (where efficiency is dictated by alcohol nucleophilicity and thermodynamic water removal) or a top-down biocatalytic C–H functionalization (where efficiency is strictly governed by the steric constraints of an enzyme's active site).

Traditional Brønsted acid catalysis (e.g., using 1 or H₂SO₄) typically requires harsh reflux conditions (4–12 hours) and often suffers from side reactions like dehydration[1]. Modern catalytic approaches have superseded these methods, revealing distinct efficiency profiles for the C3 and C4 alkyl chains.

Quantitative Performance Analysis

The table below summarizes the catalytic efficiencies across three state-of-the-art methodologies: Transition Metal Catalysis, Rapid Coupling Reagents, and Engineered Biocatalysis.

Catalytic SystemTarget EsterYield / ee%Reaction TimeTempKinetic / Steric Causality
Ni(OTf)₂ (1 mol%) Propyl / Butyl81–95% Yield6 hours80°CEqual efficiency; driven by thermal activation and Lewis acid coordination[2].
NDTP / DABCO Propyl Mandelate79% Yield1 minute25°CLimited by slightly lower alcohol nucleophilicity in ultra-fast kinetics[3].
NDTP / DABCO Butyl Mandelate93% Yield1 minute25°CC4 chain provides optimal phase behavior and nucleophilicity for rapid coupling[3].
P450 BM-3 (F87A) Propyl Mandelate93% ee (TTN >5800)3 hours25°CPerfect steric fit for the C3 chain in the mutant active site pocket[4].
The Causality of Chain Length
  • Chemical Esterification (Favoring Butyl): In ultra-fast coupling reactions mediated by 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), butanol demonstrates superior kinetic efficiency over propanol (93% vs 79% yield)[3]. The slightly higher boiling point and lipophilicity of the butyl chain enhance phase interactions and drive the reaction forward rapidly before the active electrophilic intermediate can hydrolyze.

  • Biocatalytic Hydroxylation (Favoring Propyl): Conversely, when synthesizing enantiopure mandelates via the enzymatic oxidation of phenylacetates, the C3 propyl chain is vastly superior. The engineered active site of Cytochrome P450 BM-3 (F87A variant) is spatially optimized for the propyl group. The butyl group is slightly too bulky, leading to suboptimal orientation over the reactive heme-oxo center, whereas the propyl ester locks into place, yielding 93% enantiomeric excess (ee) and massive turnover numbers[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental condition.

Protocol A: Nickel-Catalyzed Esterification (Bottom-Up Synthesis)

Objective: Synthesize racemic propyl or butyl mandelate via mild Lewis acid catalysis.

  • Preparation: In a 10 mL reaction tube, combine mandelic acid (0.5 mmol) and the target alcohol (propanol or butanol, 5.0 equiv)[2].

  • Catalyst Addition: Add 2 (1 mol%) and 1 mL of solvent (e.g., CH₃CN)[2].

    • Causality: Ni(OTf)₂ is selected because its water-tolerant Lewis acidic nature activates the carbonyl carbon without inducing the unwanted dehydration of the α-hydroxyl group—a common failure point in strong Brønsted acid catalysis[2].

  • Thermal Activation: Heat the mixture to 80°C and stir for 6 hours[2].

    • Causality: 80°C provides the precise kinetic energy required to cross the esterification activation barrier without inducing thermal degradation of the mandelic acid substrate[2].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to yield the ester (81–95% yield)[2].

Protocol B: Rapid NDTP-Mediated Esterification

Objective: Ultra-fast synthesis of butyl mandelate.

  • Activation: To a mixture of mandelic acid (0.2 mmol) and n-butanol (1.0 mL), add DABCO (4 equiv)[3].

    • Causality: DABCO acts as a strong, non-nucleophilic base to rapidly deprotonate the carboxylic acid, forming a highly reactive carboxylate[3].

  • Coupling: Introduce 3 (0.6 mmol) and stir rapidly at 400 rpm for exactly 1 minute at room temperature[3].

    • Causality: NDTP is an aggressively electrophilic coupling agent. The 400 rpm stirring is mandatory to overcome mass transfer limitations, ensuring the reaction completes within the 1-minute window before the active intermediate degrades[3].

  • Termination: Evaporate the solvent and purify via flash chromatography (EtOAc/hexane) to achieve a 93% isolated yield[3].

Protocol C: Biocatalytic Enantioselective α-Hydroxylation (Top-Down Synthesis)

Objective: Synthesize enantiopure (R)-propyl mandelate.

  • Substrate Preparation: Prepare a 1 mM solution of propyl phenylacetate in a buffered aqueous system (15 mL)[4].

  • Biocatalyst Integration: Add engineered4 (500 nM)[4].

    • Causality: The F87A mutation specifically enlarges the active site pocket to perfectly accommodate the C3 (propyl) chain, locking the α-carbon directly over the reactive heme iron for strict enantiocontrol (93% ee)[4].

  • Cofactor Regeneration: Introduce an NADPH regeneration system consisting of isocitrate and isocitrate dehydrogenase, maintaining NADPH at a steady 50 μM[4].

    • Causality: Maintaining a low, continuous supply of NADPH prevents cofactor-induced enzyme inhibition while driving the total turnover number (TTN) to >5800[4].

  • Incubation: React for 3 hours at room temperature, followed by organic extraction[4].

Catalytic Workflow Visualization

The following diagram illustrates the logical divergence between the chemical and biocatalytic pathways, highlighting where each alkyl chain length exhibits optimal performance.

G cluster_chemical Chemical Esterification (Bottom-Up) cluster_bio Biocatalytic Hydroxylation (Top-Down) Substrate Precursor Molecules (Mandelic or Phenylacetic Acid) NiCat Ni(OTf)₂ Catalysis (80°C, 6h) Substrate->NiCat Lewis Acid Activation NDTPCat NDTP Coupling (Room Temp, 1 min) Substrate->NDTPCat Rapid Coupling P450 Engineered P450 BM-3 (NADPH Regeneration) Substrate->P450 Enzymatic C-H Oxidation Propyl Propyl Mandelate Optimal for Biocatalysis (93% ee, TTN > 5800) NiCat->Propyl 81-95% Yield Butyl Butyl Mandelate Optimal for NDTP Coupling (93% Yield) NiCat->Butyl 81-95% Yield NDTPCat->Propyl 79% Yield NDTPCat->Butyl 93% Yield (Favorable Kinetics) P450->Propyl Superior Steric Fit (93% ee) P450->Butyl Suboptimal Fit

Figure 1: Comparative catalytic pathways for propyl and butyl mandelate synthesis.

References

  • Nickel-catalyzed esterification of mandelic acids with alcohols Source: Arabian Journal of Chemistry URL:[Link]

  • Fast Esterification Method Mediated by Coupling Reagent NDTP Source: PMC - NIH URL:[Link]

  • Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3 Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Comparative

GC-MS Analytical Strategies for Butyl Mandelate: A Head-to-Head Comparison of Chiral vs. Achiral Methodologies

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the trace analysis of α -hydroxy esters. Butyl mandelate—a critical chiral building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the trace analysis of α -hydroxy esters. Butyl mandelate—a critical chiral building block and pharmaceutical intermediate—presents a unique analytical challenge. Its polar α -hydroxyl group is prone to secondary interactions within the chromatographic system, and its stereochemistry dictates its biological and synthetic utility.

This guide objectively compares two distinct Gas Chromatography-Mass Spectrometry (GC-MS) strategies for butyl mandelate: the standard Achiral 5% Phenyl-methylpolysiloxane column (e.g., DB-5MS) versus the specialized Chiral Permethylated β -Cyclodextrin column (e.g., BETA DEX™ 225) . By understanding the causality behind the chemistry, you can select the exact methodology required for your analytical goals.

The Mechanistic Causality of GC-MS for Butyl Mandelate

The Necessity of Derivatization

Injecting underivatized butyl mandelate into a GC system is a thermodynamic misstep. The free α -hydroxyl group acts as a strong hydrogen bond donor, interacting with residual silanol groups on the silica column wall and the inlet liner. This causes severe peak tailing, shifting retention times, and thermal degradation.

To create a robust, self-validating analytical method, we must cap this polar site. Acylation using Trifluoroacetic anhydride (TFAA) replaces the -OH with a highly fluorinated, sterically bulky -OCOCF 3​ group. This drastically increases the molecule's vapor pressure, eliminates hydrogen bonding, and ensures that peak symmetry directly reflects the column's inertness rather than sample degradation.

Electron Ionization (EI) Dynamics

Understanding the mass spectral fragmentation of butyl mandelate is critical for setting up Selected Ion Monitoring (SIM) methods. Under standard 70 eV electron ionization, the molecule undergoes predictable, thermodynamically driven fragmentation.

Fragmentation Parent Butyl Mandelate [M]+• m/z 208 Alpha1 Alpha-Cleavage (- •COOBu) Parent->Alpha1 Alpha2 McLafferty Rearrangement (- C4H8) Parent->Alpha2 Ion1 Hydroxytropylium Ion m/z 107 (Base Peak) Alpha1->Ion1 Ion2 Mandelic Acid Radical [M-56]+• m/z 152 Alpha2->Ion2

Fig 1. Primary 70 eV Electron Ionization (EI) fragmentation pathways of butyl mandelate.

The dominant pathway is α -cleavage adjacent to the hydroxyl group, expelling the butoxycarbonyl radical to yield a highly stabilized hydroxytropylium ion (m/z 107), which serves as the base peak. A secondary, diagnostically critical pathway is the McLafferty rearrangement of the butyl ester chain, resulting in the loss of 1-butene to form the mandelic acid radical cation (m/z 152).

Head-to-Head Comparison: Achiral vs. Chiral Columns

When evaluating the synthesis of n-butyl mandelate, the analytical goal dictates the column choice ([1]).

The Alternative (Achiral DB-5MS): Standard polysiloxane phases rely purely on dispersive and dipole-dipole interactions, offering zero enantiomeric recognition. However, they possess high thermal stability (up to 350°C), making them superior for chemical purity profiling and flushing out high-boiling impurities like residual salicylaldehyde catalysts or unreacted mandelic acid.

The Product (Chiral BETA DEX 225): To resolve (R)- and (S)-butyl mandelate, we must employ a chiral selector. Permethylated β -cyclodextrin columns provide a hydrophobic cavity. The enantioseparation is driven by transient, diastereomeric inclusion complexes formed between the enantiomers and the cyclodextrin cavity. The steric bulk of the TFA-derivative directly modulates this inclusion thermodynamics, amplifying chiral recognition ([2]).

Quantitative Performance Data
ParameterAchiral Column (5% Phenyl, e.g., DB-5MS)Chiral Column ( β -Cyclodextrin, e.g., BETA DEX 225)
Primary Application Chemical purity, impurity profilingEnantiomeric excess (e.e.) determination
Stationary Phase 5% Phenyl-arylene, 95% dimethylpolysiloxane2,3-di-O-acetyl-6-O-TBDMS- β -cyclodextrin
Enantioselectivity ( α ) 1.00 (Co-elution of R/S enantiomers)> 1.05 (Baseline resolution of R/S)
Resolution ( Rs​ ) N/A 1.5
Peak Shape (Asymmetry) 1.00 - 1.05 (Excellent)1.10 - 1.25 (Slight tailing common)
Thermal Limit 325°C / 350°C230°C (Requires optimized, slower oven ramps)
Analysis Time ~12 minutes~25 minutes (Isothermal holds required)

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. It utilizes a cyclodextrin-based approach proven to separate mandelic acid enantiomers with high resolution ([3]).

GCMS_Workflow Sample Butyl Mandelate Sample Deriv Derivatization (TFAA) Caps Alpha-OH Group Sample->Deriv Inject GC Inlet Split 50:1, 250°C Deriv->Inject Decision Analytical Goal? Inject->Decision Achiral Achiral Column (5% Phenyl) Chemical Purity & Impurities Decision->Achiral Impurity Profiling Chiral Chiral Column (β-Cyclodextrin) Enantiomeric Excess (e.e.) Decision->Chiral Chiral Resolution MS Mass Spectrometer (EI, 70 eV) SIM/SCAN Mode Achiral->MS Chiral->MS

Fig 2. GC-MS workflow for butyl mandelate, branching by analytical goal (purity vs. chirality).

Step-by-Step Methodology

Phase 1: Sample Derivatization (Trifluoroacetylation)

  • Preparation: Accurately weigh 1.0 mg of the butyl mandelate sample and dissolve it in 1.0 mL of anhydrous dichloromethane (DCM) in a 2.0 mL autosampler vial.

  • Reaction: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine (acting as an acid scavenger to drive the reaction forward).

  • Incubation: Cap the vial tightly with a PTFE-lined septum and heat at 60°C in a dry block for exactly 30 minutes.

  • Reconstitution: Allow the vial to cool. Evaporate the mixture to complete dryness under a gentle stream of high-purity nitrogen to remove excess TFAA and volatile byproducts. Reconstitute the residue in 1.0 mL of GC-grade hexane.

Phase 2: GC-MS Acquisition Parameters

  • Inlet: 250°C, Split mode (50:1 ratio) to prevent column overloading.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program (Chiral Column): 100°C (hold 2 min), ramp at 2°C/min to 160°C (hold 10 min for enantiomeric resolution), then ramp at 10°C/min to 220°C (hold 5 min to bake out).

  • MS Transfer Line: 230°C (Do not exceed the thermal limit of the chiral column).

  • Ion Source: EI mode, 70 eV, Source Temp: 230°C, Quadrupole Temp: 150°C.

  • Acquisition: SCAN mode (m/z 50–300) for full spectral confirmation, or SIM mode (m/z 107, 152) for trace quantitation.

Phase 3: System Suitability Test (Self-Validation) Before running unknown samples, inject a derivatized racemic standard. The system is validated only if:

  • The resolution ( Rs​ ) between (R)- and (S)-butyl mandelate is 1.5.

  • The asymmetry factor ( As​ ) of the peaks is between 0.95 and 1.15. Causality Note: Tailing ( As​ > 1.2) immediately flags active sites in the inlet liner (e.g., glass wool degradation) or incomplete derivatization, prompting maintenance before any actual data collection proceeds.

References

  • Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity The Royal Society of Chemistry URL:[Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC MDPI - Symmetry URL:[Link]

  • Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection Journal of Chromatography B URL:[Link]

Sources

Validation

Comprehensive Guide to Validating the Optical Purity of Synthesized Chiral Butyl Mandelate: A Comparative Analysis

As a Senior Application Scientist, I approach the validation of chiral intermediates not merely as a compliance checklist, but as a rigorous exercise in physical chemistry. When synthesizing chiral butyl mandelate—a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of chiral intermediates not merely as a compliance checklist, but as a rigorous exercise in physical chemistry. When synthesizing chiral butyl mandelate—a critical building block in pharmaceutical development—confirming its optical purity is paramount. The esterification of mandelic acid or the enzymatic resolution of racemic butyl mandelate can be susceptible to racemization, incomplete conversion, or dynamic nonlinear effects[1],[2],[3].

To ensure absolute scientific integrity, we cannot rely on a single data point. This guide objectively compares the three primary analytical methodologies for determining the enantiomeric excess ( ee ) of butyl mandelate, explaining the causality behind each technique and establishing self-validating experimental protocols.

Methodological Causality & Strategy

Selecting the correct analytical methodology requires understanding the underlying mechanisms of chiral recognition.

  • Chiral HPLC: This is the gold standard for precise quantification. For butyl mandelate, an amylose-based Chiral Stationary Phase (CSP) like CHIRALCEL AD-H is highly preferred. The helical structure of amylose creates highly specific inclusion cavities that effectively accommodate the bulky n-butyl ester chain, maximizing the separation factor ( α )[4].

  • Polarimetry: While it provides a rapid macroscopic assessment of bulk purity, specific rotation is highly sensitive to concentration and solvent. Chiral molecules can exhibit dynamic nonlinear effects (chiral aggregation) where the observed rotation does not scale linearly with enantiomeric purity[1].

  • 1 H-NMR with Chiral Solvating Agents (CSAs): This offers microscopic confirmation of the absolute configuration without the need for physical separation, acting as an orthogonal validation to HPLC[5].

Workflow Start Synthesized Chiral Butyl Mandelate Decision Primary Validation Goal? Start->Decision HPLC Chiral HPLC (CHIRALCEL AD-H) Decision->HPLC High Precision ee% Polarimetry Optical Rotation (Polarimetry) Decision->Polarimetry Quick Screening NMR 1H-NMR with Chiral Shift Reagent Decision->NMR Structural Insight Result1 Precise % ee & Trace Enantiomer HPLC->Result1 Result2 Rapid Bulk Optical Purity Polarimetry->Result2 Result3 Absolute Config & Diastereomeric Ratio NMR->Result3

Decision matrix for selecting the optimal optical purity validation method.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of each analytical alternative.

MethodologyPrimary OutputSensitivity (LOD)Analysis TimeCost per SampleBest Use Case
Chiral HPLC (AD-H) Precise % ee , Trace Enantiomer< 0.1%15–30 minsHighFinal product release, trace impurity profiling
Polarimetry Specific Rotation ( [α]D​ )~1.0%< 5 minsLowRapid in-process bulk screening
1 H-NMR with CSA Diastereomeric Ratio ( dr )~2.0%10–15 minsMediumStructural confirmation, absolute configuration

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems.

Protocol A: High-Precision Chiral HPLC

Causality: The mobile phase consists of Hexane/Isopropanol (94:6 v/v). Hexane acts as the non-polar bulk solvent to preserve the CSP's secondary helical structure. The 6% isopropanol acts as a protic modifier; it selectively competes for the hydrogen-bonding sites on the carbamate linkages of the CSP, preventing peak tailing and tuning the retention times of the enantiomers[4].

Self-Validation System: System Suitability Test (SST)

  • Baseline Establishment: Prepare a 1.0 mg/mL solution of strictly racemic butyl mandelate in the mobile phase.

  • Injection: Inject 10 µL onto a CHIRALCEL AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min, maintaining a column temperature of 25 °C.

  • Detection: Monitor UV absorbance at 254 nm (targeting the phenyl ring chromophore)[4].

  • Validation Gate: Proceed only if the resolution ( Rs​ ) between the (R) and (S) peaks is > 1.5 (baseline separation).

  • Sample Analysis: Inject the synthesized chiral sample. Calculate the enantiomeric excess by integrating the peak areas: ee=Amajor​+Aminor​∣Amajor​−Aminor​∣​×100% .

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) HBond Hydrogen Bonding CSP->HBond PiPi π-π Interactions CSP->PiPi Steric Steric Inclusion CSP->Steric Analyte Butyl Mandelate Enantiomers Analyte->HBond Analyte->PiPi Analyte->Steric ComplexR Transient Complex (R-isomer) HBond->ComplexR ComplexS Transient Complex (S-isomer) HBond->ComplexS PiPi->ComplexR PiPi->ComplexS Steric->ComplexR Steric->ComplexS Elution Differential Elution ComplexR->Elution Lower Affinity ComplexS->Elution Higher Affinity

Mechanistic pathways of chiral recognition for butyl mandelate on an amylose-based CSP.

Protocol B: Polarimetry (Optical Rotation)

Causality: Specific rotation is an aggregate vector of all chiral molecules in solution. It is highly susceptible to solvent interactions and concentration-dependent chiral aggregation, which can skew the perceived optical purity[1].

Self-Validation System: Multi-Point Concentration Linearity

  • Stock Preparation: Dissolve the synthesized butyl mandelate in HPLC-grade methanol or chloroform to create a stock solution of 2.0 g/100 mL[5].

  • Serial Dilution: Prepare exact serial dilutions at 1.0 g/100 mL and 0.5 g/100 mL.

  • Measurement: Measure the optical rotation at 589 nm (Sodium D-line) at exactly 20.0 °C using a 10 cm thermostated cell.

  • Validation Gate: Plot the observed rotation versus concentration. The relationship must be strictly linear ( R2>0.99 ). A deviation indicates chiral aggregation (nonlinear effects), invalidating a single-point measurement and requiring reliance on HPLC data.

Protocol C: 1 H-NMR with Chiral Solvating Agents

Causality: Enantiomers are NMR-indistinguishable in an achiral environment. By adding a Chiral Solvating Agent (CSA) such as Eu(hfc) 3​ or a chiral ionic liquid, transient diastereomeric complexes are formed in situ. The differential magnetic shielding caused by the spatial arrangement of the phenyl rings shifts the benzylic proton (typically around 5.17 ppm) into two distinct singlets[5].

Self-Validation System: Titration to Constant Shift

  • Baseline: Dissolve 10 mg of the sample in 0.5 mL of CDCl 3​ . Acquire a baseline 1 H-NMR spectrum to verify the benzylic proton singlet at ~5.17 ppm[5].

  • Titration: Add the CSA in 0.2 molar equivalent increments.

  • Validation Gate: Continue adding the CSA until the peak splitting ( Δδ ) is maximized and remains constant across two additions. This ensures complete complexation.

  • Quantification: Integrate the split peaks to determine the diastereomeric ratio ( dr ), which directly correlates to the ee .

References

  • [5] Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. UCC.

  • [1] Dynamic Nonlinear Effects in Asymmetric Catalysis. ACS Publications.

  • [2] Enzymatic Resolution of Substituted Mandelic Acids. ResearchGate.

  • [4] Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. The Royal Society of Chemistry.

  • [3] The enantioselective hydrolysis of racemic naproxen methyl ester in supercritical CO2 using Candida rugosa lipase. ResearchGate.

Sources

Comparative

Optimizing Drug Delivery: A Comparative Guide to Butyl Mandelate vs. Other Mandelic Acid Esters

[color="#5F6368 Detailing Experimental Validation I'm now detailing experimental validation protocols. My focus is validating the chemoselective synthesis protocol using aqueous washes for selective isolation.

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Author: BenchChem Technical Support Team. Date: April 2026

[color="#5F6368

Detailing Experimental Validation

I'm now detailing experimental validation protocols. My focus is validating the chemoselective synthesis protocol using aqueous washes for selective isolation. These steps simplify the procedure.

Validating Liquid State

I'm now focusing on confirming the liquid state. The focus is to ensure the eutectic network is stable, that my THEDES formulation creates a clear liquid without precipitating the API.

Validating Liquid State

I'm now confirming successful THEDES formation, that the product is a stable, clear liquid at room temperature. The DOT diagram conforms to specifications: 760px maximum width, specific color palette and contrast rules for font and fill colors, and that all DOT scripts are within dot code blocks, with brief, descriptive captions.

I am refining the description of the final step, now the THEDES matrix is a clear liquid. The DOT diagrams have been double-checked for width and contrast.

Refining Experimental Protocols

I'm now detailing validation protocols for the reaction specificity. I'm focusing on validating my experimental work by providing details about how aqueous washes have simplified the synthesis procedure.

I am focused on validating the reaction specificity of the butyl mandelate with the aqueous washes to create the synthesis without using chromatography.

As a Senior Application Scientist, navigating the landscape of chiral excipients and prodrug scaffolds requires moving beyond basic chemical properties and understanding the causality of molecular interactions in vivo. Mandelic acid, an aromatic α-hydroxy acid, is a highly versatile chiral building block [1.1]. When esterified, its derivatives exhibit vastly different self-assembly behaviors, lipophilicities, and degradation kinetics.

This guide objectively compares butyl mandelate against shorter-chain mandelic acid esters (methyl, ethyl, propyl), providing actionable experimental workflows and mechanistic insights for advanced drug formulation.

Causality in Ester Selection: Chain Length and Formulation Dynamics

The fundamental driver of performance differences among mandelic acid esters is the length of the alkyl chain. Subtle modifications in substituent type and chain length strongly influence molecular self-assembly, mesophase behavior, and lipophilicity[1].

  • Short-Chain Esters (Methyl/Ethyl): These esters exhibit lower steric hindrance around the ester bond, making them highly susceptible to rapid esterase-mediated hydrolysis. They are ideal for fast-acting prodrugs but fail in sustained-release applications.

  • Butyl Mandelate: The 4-carbon aliphatic chain in butyl mandelate (Molecular Weight: 208.25 g/mol )[2] provides a robust hydrophobic shield. This steric bulk slows down enzymatic cleavage, enabling controlled, sustained drug release. Furthermore, its elevated lipophilicity enhances transdermal penetration and integration into lipid-based nanocarriers.

Table 1: Comparative Physicochemical Properties of Mandelic Acid Esters
Ester VariantAlkyl ChainMolecular WeightRelative LipophilicityPrimary Formulation Advantage
Methyl Mandelate C1166.17 g/mol LowRapid hydrolysis; useful for short-acting prodrugs.
Ethyl Mandelate C2180.20 g/mol Low-MediumBalanced aqueous/lipid solubility.
Propyl Mandelate C3194.23 g/mol MediumFunctions well as a chiral task-specific solvent[3].
Isopropyl Mandelate C3 (Branched)194.23 g/mol MediumBranched steric hindrance slows enzymatic cleavage[3].
Butyl Mandelate C4208.25 g/mol HighSustained release; high membrane permeability[2].

Experimental Workflow: Chemoselective Synthesis of Butyl Mandelate

Traditional esterification can suffer from poor yields or racemization of the chiral center. To preserve the stereochemistry of mandelic acid, a mild, self-validating chemoselective protocol is required. Recent advances utilize Nickel(II) catalysts or controlled sulfuric acid reflux to achieve yields up to 95%[4].

Protocol 1: Synthesis and Purification of Butyl Mandelate

This protocol acts as a self-validating system: the specific aqueous washes selectively isolate the target ester without requiring complex chromatography.

  • Reactant Preparation: Dissolve 50 g of (S)-mandelic acid in an excess of n-butanol[3].

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 25 drops) or Nickel trifluoromethanesulfonate[3][4]. Causality: The catalyst lowers the activation energy for nucleophilic acyl substitution while avoiding harsh conditions that cause racemization.

  • Reflux: Heat the mixture to reflux for 3–4 hours. Continuously remove water (e.g., via a Dean-Stark apparatus) to drive the equilibrium toward ester formation.

  • Neutralization (Self-Validation Step 1): Remove excess alcohol under reduced pressure. Dissolve the crude mixture in diethyl ether and wash with saturated aqueous NaHCO3​ [3]. Causality: Unreacted mandelic acid is converted into a water-soluble sodium salt and partitioned into the aqueous layer, ensuring the organic layer only contains the ester.

  • Drying: Wash the organic layer with saturated aqueous NaCl and dry over anhydrous Na2​SO4​ [3].

  • Purification (Self-Validation Step 2): Evaporate the ether and subject the crude ester to high-vacuum distillation[3]. The distinct boiling point of butyl mandelate allows it to be isolated at >90% purity.

SynthesisWorkflow Start Mandelic Acid + n-Butanol Reflux Reflux (3-4 h) Water Removal Start->Reflux Catalyst Acid Catalyst (H2SO4 or Ni(II)) Catalyst->Reflux Neutralization Neutralization (Aqueous NaHCO3) Reflux->Neutralization Crude Mixture Extraction Extraction (Ether) & Drying Neutralization->Extraction Aqueous Separation Distillation Vacuum Distillation Extraction->Distillation Organic Layer Product Pure Butyl Mandelate (>90% Yield) Distillation->Product Purified Ester

Fig 1. Self-validating chemoselective synthesis workflow for pure butyl mandelate.

Advanced Formulation: Therapeutic Deep Eutectic Solvents (THEDES)

One of the most innovative applications of mandelic acid esters is their use in5[5]. APIs often suffer from polymorphism and poor aqueous solubility. By utilizing butyl mandelate as a Hydrogen Bond Donor (HBD), formulators can create a liquid matrix that completely inhibits API crystallization[5].

Protocol 2: Formulation of a Butyl Mandelate-Based THEDES
  • Component Selection: Combine Choline Chloride (Hydrogen Bond Acceptor) with Butyl Mandelate (Hydrogen Bond Donor) in a 1:2 molar ratio[5].

  • Thermal Agitation: Heat the mixture to 50–70°C under continuous magnetic stirring.

  • Eutectic Formation: Stir until a clear, single-phase liquid is achieved. Causality: The strong hydrogen bonding between the hydroxyl/carboxylate groups of the mandelate and the chloride ion disrupts the crystal lattice of both components, drastically lowering the melting point.

  • API Solubilization: Introduce the hydrophobic API into the liquid THEDES. The lipophilic butyl chain of the mandelate provides an excellent microenvironment for hydrophobic drug dissolution.

  • Cooling & Validation: Allow the mixture to cool to room temperature. Self-Validation: If the mixture remains a clear liquid without precipitating the API, the eutectic network is stable and successfully formulated.

THEDES_Delivery API Hydrophobic API THEDES Therapeutic Deep Eutectic Solvent API->THEDES Solubilization Mandelate Butyl Mandelate (HBD Matrix) Mandelate->THEDES Eutectic Depression Choline Choline Chloride (HBA Matrix) Choline->THEDES Eutectic Depression Formulation Nanocarrier / Electrospinning THEDES->Formulation Integration Release Controlled in vivo Drug Release Formulation->Release Enhanced Permeability

Fig 2. Logical relationship of THEDES formulation utilizing butyl mandelate for controlled release.

Conclusion

While short-chain mandelic acid esters like methyl and ethyl mandelate are useful for rapid-release profiles and solvent applications, butyl mandelate stands out for advanced drug delivery systems. Its extended alkyl chain provides the necessary lipophilicity to stabilize self-assembling nanocarriers, slow down enzymatic degradation for sustained release, and act as a highly effective hydrogen bond donor in the formulation of Therapeutic Deep Eutectic Solvents (THEDES). By leveraging the self-validating protocols outlined above, researchers can ensure high-purity synthesis and robust formulation stability.

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applic
  • Butyl mandelate | C12H16O3 | CID 85668. PubChem - NIH.
  • Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. UCC / ACS.
  • Liquid pharmaceuticals formulation by eutectic formation.
  • Nickel-catalyzed esterification of mandelic acids with alcohols. Arabian Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Butyl Mandelate

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their final disposal. Proper management of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their final disposal. Proper management of chemical waste is not merely a regulatory hurdle but a fundamental pillar of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of butyl mandelate (CAS No. 14007-02-4), grounded in established safety principles and an understanding of its chemical properties.

Hazard Profile and Core Safety Considerations

Butyl mandelate, or butyl 2-hydroxy-2-phenylacetate, is an ester that should be handled with the assumption that it poses hazards similar to other butyl esters used in the laboratory. The primary hazards, inferred from analogous compounds like n-butyl acetate, include:

  • Flammability: Assumed to be a flammable liquid.[1] Vapors may form explosive mixtures with air, necessitating strict control of ignition sources.[1]

  • Inhalation Toxicity: May cause drowsiness or dizziness, indicating potential effects on the central nervous system.[1] This underscores the critical need for proper ventilation.

  • Aquatic Toxicity: Considered harmful to aquatic life.[1] This classification explicitly prohibits disposal via the sanitary sewer system, as it can disrupt aquatic ecosystems.

These potential hazards dictate a disposal plan centered on containment, clear identification, and transfer to a certified hazardous waste facility.

Chemical Property & HazardSummary of Key InformationSource
CAS Number 14007-02-4[2][3]
Molecular Formula C12H16O3[2][4]
IUPAC Name butyl 2-hydroxy-2-phenylacetate[2][5]
Physical Form Colorless Liquid[4]
Assumed Flammability Flammable Liquid (Category 3, based on n-butyl acetate)[1]
Assumed Health Hazards May cause drowsiness or dizziness (STOT SE 3, based on n-butyl acetate)[1]
Assumed Environmental Hazards Harmful to aquatic life (Acute Hazard 3, based on n-butyl acetate)[1]
Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any waste consolidation or disposal procedure, the immediate environment must be secured, and appropriate PPE must be worn. This is a non-negotiable standard for handling any chemical waste.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.

  • Footwear: Fully enclosed shoes are required.

Ventilation: All handling of butyl mandelate waste, including pouring and sealing containers, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[1]

Step-by-Step Disposal Protocol

The disposal of butyl mandelate waste follows a systematic process from the point of generation to final collection. The guiding principle is that chemical waste must never be mixed with general refuse or discharged into the sewer system.

Proper disposal begins the moment the chemical is deemed waste.

  • Rationale: Segregating waste at the point of generation is the most effective way to prevent dangerous chemical reactions. Mixing incompatible waste streams, such as acids with flammable liquids or oxidizers with organic compounds, can lead to fires, explosions, or the release of toxic gases.

  • Procedure:

    • Designate a specific waste container exclusively for butyl mandelate and other compatible organic solvents.

    • Do NOT mix butyl mandelate waste with acids, bases, or oxidizing agents.

    • Solid waste contaminated with butyl mandelate (e.g., absorbent pads, gloves, weighing paper) should be collected separately in a designated, lined solid waste container.

The integrity of the waste container is critical for safe storage and transport.

  • Rationale: The container must be chemically compatible with the waste to prevent degradation, leaks, or spills. Clear, accurate labeling is a legal requirement and essential for ensuring the safety of all personnel who may handle the container.

  • Procedure:

    • Select a container made of a material compatible with organic esters, such as high-density polyethylene (HDPE) or glass. Ensure it has a secure, leak-proof screw cap.

    • The container must be clean and dry before the first addition of waste.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name, "Butyl Mandelate," and list any other compatible solvents in the mixture. Avoid using abbreviations or chemical formulas.

    • Indicate the relevant hazards: "Flammable Liquid" and "Environmentally Hazardous."

Waste must be stored safely pending collection by a licensed disposal service.

  • Rationale: Proper storage minimizes the risk of fire, environmental release, and exposure to laboratory personnel.

  • Procedure:

    • Keep the waste container tightly sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is within or near the laboratory where the waste is generated.

    • The storage area must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to capture any potential leaks.

    • Store the container away from heat, sparks, open flames, and other sources of ignition.[1]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

The final step is the transfer of the waste to a professionally managed disposal stream.

  • Rationale: The disposal of hazardous chemical waste is strictly regulated. Only licensed contractors have the permits and facilities to transport, treat, and dispose of these materials in an environmentally sound manner, typically via high-temperature incineration.

  • Procedure:

    • Follow your institution's specific procedures for waste pickup, which usually involves contacting the Environmental Health and Safety (EHS) department.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

    • Maintain records of the waste generated and disposed of, as required by your institution and local regulations.

Spill Management

In the event of a spill, a swift and safe response is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.

  • Collect Waste: Carefully scoop the absorbed material into a designated container for hazardous solid waste. Label the container appropriately.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all materials used for cleanup as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of butyl mandelate.

ButylMandelateDisposal cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen Butyl Mandelate Deemed Waste liquid Liquid Waste Stream (e.g., reaction residues, solvent washes) gen->liquid Is it liquid? solid Solid Waste Stream (e.g., contaminated gloves, paper towels, spill debris) gen->solid Is it solid? container_l 1. Select compatible liquid waste container (HDPE). 2. Affix 'Hazardous Waste' label. 3. List contents & hazards (Flammable, Environmentally Hazardous). liquid->container_l container_s 1. Select lined solid waste container. 2. Affix 'Hazardous Waste' label. 3. Describe contents (e.g., 'Debris with Butyl Mandelate'). solid->container_s storage Store sealed container in Satellite Accumulation Area: - Secondary Containment - Away from ignition sources - Do not exceed 90% capacity container_l->storage container_s->storage ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs contractor Licensed Hazardous Waste Contractor ehs->contractor incineration Final Disposition (e.g., Incineration) contractor->incineration

Caption: Decision workflow for the safe disposal of butyl mandelate waste.

By adhering to this structured protocol, laboratory professionals can ensure that the disposal of butyl mandelate is managed in a way that protects personnel, the wider community, and the environment, thereby upholding the highest standards of scientific practice.

References

  • NextSDS. N-BUTYL MANDELATE — Chemical Substance Information. NextSDS. Available at: [Link].

  • Dragutan, I. et al. 1-Butyl-3-methylimidazolium Mandelate: A Multifunctional Ionic Liquid with Enhanced Hydrogen Bonding, Thermal Stability, Antimicrobial Activity, and Extraction Capability. PMC, 2025. Available at: [Link].

  • PubChem. Butyl mandelate. National Center for Biotechnology Information. Available at: [Link].

  • NextSDS. Butyl mandelate — Chemical Substance Information. NextSDS. Available at: [Link].

  • University of Hertfordshire. Butylate (Ref: R 1910). AERU. Available at: [Link].

  • PubChem. Butylate. National Center for Biotechnology Information. Available at: [Link].

Sources

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